An In-depth Technical Guide to the Mechanism of Action of iP300w
For Researchers, Scientists, and Drug Development Professionals Abstract iP300w is a potent, selective, and orally bioavailable small molecule inhibitor of the paralogous histone acetyltransferases (HATs) p300 (E1A-assoc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
iP300w is a potent, selective, and orally bioavailable small molecule inhibitor of the paralogous histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CBP (CREB-binding protein). By targeting the catalytic HAT domain, iP300w effectively blocks the acetylation of histone and non-histone protein substrates, leading to the modulation of gene expression. This guide provides a comprehensive overview of the mechanism of action of iP300w, with a focus on its application in two key pathological contexts: Facioscapulohumeral muscular dystrophy (FSHD) and CIC-DUX4 sarcoma (CDS). Quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to offer a thorough technical resource for the scientific community.
Core Mechanism of Action: Inhibition of p300/CBP Histone Acetyltransferases
The primary mechanism of action of iP300w is the direct inhibition of the histone acetyltransferase activity of p300 and CBP.[1][2][3] These enzymes play a critical role in chromatin remodeling and gene regulation by transferring an acetyl group from acetyl-CoA to the lysine residues of histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more open chromatin structure that is accessible to transcription factors.
iP300w specifically targets the catalytic domain of p300/CBP, preventing the acetylation of key histone residues, notably H3K9 and H3K27.[1][2] This inhibition results in a more condensed chromatin state and subsequent repression of gene transcription at p300/CBP-regulated loci.
Quantitative Efficacy Data
The potency of iP300w has been characterized through various in vitro assays, demonstrating its high affinity and inhibitory activity against p300/CBP.
In FSHD, the aberrant expression of the transcription factor DUX4 in skeletal muscle is the primary pathogenic driver. DUX4 exerts its toxic effects by recruiting p300/CBP to its target genes. This recruitment leads to hyperacetylation of histone H3 at these loci, driving the expression of genes that are normally silenced in muscle tissue, ultimately leading to myotoxicity.
iP300w has emerged as a promising therapeutic candidate for FSHD by directly counteracting the p300/CBP-dependent activity of DUX4. By inhibiting p300/CBP, iP300w prevents the DUX4-mediated hyperacetylation of histone H3, thereby suppressing the expression of DUX4 target genes and mitigating cellular toxicity.
Signaling Pathway in FSHD
Caption: iP300w inhibits DUX4-mediated myotoxicity in FSHD.
Pathological Context 2: CIC-DUX4 Sarcoma (CDS)
CIC-DUX4 sarcoma is an aggressive soft-tissue cancer driven by a chromosomal translocation that creates a CIC-DUX4 fusion oncoprotein. This fusion protein functions as an aberrant transcription factor, where the DNA-binding domain of CIC is fused to the potent transactivation domain of DUX4. Similar to its role in FSHD, the DUX4 transactivation domain in the fusion protein recruits p300/CBP to activate target genes that drive oncogenesis, including members of the PEA3 family of transcription factors (e.g., ETV1, ETV4, ETV5).
iP300w has demonstrated significant therapeutic potential in preclinical models of CDS. By inhibiting p300/CBP, iP300w effectively suppresses the transcriptional activity of the CIC-DUX4 oncoprotein, leading to a reversal of the associated histone acetylation, downregulation of target genes, cell cycle arrest, and inhibition of tumor growth.
iP300w: A Potent and Selective p300/CBP Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of iP300w, a potent and selective small molecule inhibitor of the histone acetyltransferases...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of iP300w, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP. By competitively binding to the acetyl-CoA binding pocket of these enzymes, iP300w effectively blocks their catalytic activity, leading to a reduction in histone acetylation and the modulation of gene expression programs controlled by these critical transcriptional coactivators. This guide details the quantitative biochemical and cellular activity of iP300w, provides in-depth experimental protocols for its characterization, and illustrates its impact on key signaling pathways implicated in various diseases, including Facioscapulohumeral Muscular Dystrophy (FSHD) and specific cancers such as CIC-DUX4 sarcoma and Ewing sarcoma.
Introduction
The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are essential transcriptional coactivators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their intrinsic histone acetyltransferase (HAT) activity, primarily targeting histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), is crucial for modulating chromatin structure and gene expression. Dysregulation of p300/CBP function has been implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets.
iP300w has emerged as a highly potent and selective inhibitor of p300/CBP.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of p300/CBP inhibition using iP300w.
Quantitative Data
The inhibitory activity of iP300w has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of iP300w
iP300w functions as a competitive inhibitor of the acetyl-CoA binding site within the HAT domain of p300 and CBP. By occupying this site, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters. The inhibition of p300/CBP HAT activity by iP300w results in the transcriptional repression of genes regulated by these coactivators, thereby impacting downstream cellular processes.
Key Signaling Pathways Modulated by iP300w
iP300w has been shown to effectively modulate signaling pathways that are aberrantly activated in certain diseases due to their reliance on p300/CBP.
DUX4-Mediated Signaling in FSHD
In Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the transcription factor DUX4 is the primary pathogenic driver. DUX4 recruits p300/CBP to activate its target genes, leading to myocyte toxicity. iP300w blocks this interaction, reverses the DUX4-mediated histone hyperacetylation, and suppresses the expression of DUX4 target genes.
DUX4 Signaling Inhibition by iP300w
CIC-DUX4 Fusion in Sarcoma
In CIC-DUX4 sarcomas, a fusion oncoprotein retains the DNA-binding domain of CIC and the transcriptional activation domain of DUX4. This fusion protein similarly relies on p300/CBP to drive the expression of oncogenic target genes. iP300w treatment leads to the suppression of CIC-DUX4 transcriptional activity, reversal of induced histone acetylation, and cell cycle arrest in sarcoma cells.
CIC-DUX4 Signaling Inhibition by iP300w
EWS::FLI1-Mediated Transcription in Ewing Sarcoma
The EWS::FLI1 fusion oncoprotein is the primary driver of Ewing sarcoma. The transcriptional activity of EWS::FLI1 is dependent on p300/CBP. Inhibition of p300/CBP with iP300w leads to a global transcriptional outcome similar to the direct knockdown of EWS::FLI1, resulting in decreased viability of Ewing sarcoma cells.
EWS::FLI1 Signaling Inhibition by iP300w
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of iP300w.
An In-depth Technical Guide to iP300w: A Novel p300/CBP Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of iP300w. It details the compound's mechanism of action, particularly its role in reversing DUX4-mediated cellular toxicity and its therapeutic potential in conditions such as Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 sarcoma.[1][4] Experimental protocols and key quantitative data are presented to support further research and development of this promising therapeutic agent.
Chemical Structure and Physicochemical Properties
iP300w, also known as CP-C27, is a complex heterocyclic molecule with the chemical formula C29H27F5N6O4. Its structure features a spiroimidazolidine-2,4-dione core and a fluorinated stereogenic center, which distinguish it from the related compound A-485. The systematic IUPAC name for iP300w is 2-((3'R,4S)-3'-fluoro-5'-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide.
A summary of the key physicochemical and identification properties of iP300w is provided in Table 1.
Property
Value
Reference(s)
Molecular Formula
C29H27F5N6O4
Molecular Weight
618.57 g/mol
CAS Number
1889284-33-6
Appearance
Solid powder
Purity
>98% (HPLC)
Solubility
Soluble to 100 mM in DMSO
Storage
Store at -20°C
Mechanism of Action and Biological Activity
iP300w is a highly potent inhibitor of the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues of histone and non-histone proteins.
The primary mechanism of action of iP300w involves the direct inhibition of the catalytic HAT domain of p300/CBP. This inhibition leads to a reduction in histone acetylation, particularly H3K9 and H3K27 acetylation.
Inhibition of DUX4-Mediated Toxicity
The transcription factor DUX4 is aberrantly expressed in Facioscapulohumeral Muscular Dystrophy (FSHD), where it drives cellular toxicity. DUX4 interacts with p300/CBP to mediate its pathogenic effects. iP300w has been shown to effectively counteract DUX4-mediated cytotoxicity by inhibiting the p300/CBP-DUX4 interaction. This leads to a reversal of the global histone H3 hyperacetylation induced by DUX4 and a suppression of DUX4 target gene expression.
The signaling pathway illustrating the role of iP300w in mitigating DUX4-mediated toxicity is depicted below.
Caption: DUX4-mediated signaling and the inhibitory action of iP300w.
Activity in CIC-DUX4 Sarcoma
iP300w has also demonstrated significant therapeutic potential in CIC-DUX4 sarcomas (CDS), a type of undifferentiated small round cell sarcoma. In this cancer, a chromosomal translocation results in a CIC-DUX4 fusion protein that drives tumorigenesis by activating target genes through its interaction with p300/CBP. iP300w effectively suppresses the transcriptional activity of CIC-DUX4, reverses the associated histone acetylation, and induces cell cycle arrest, ultimately preventing the growth of CDS tumors in preclinical models.
Quantitative Biological Data
The potency of iP300w has been quantified in various assays. A summary of the key inhibitory concentrations is presented in Table 2.
Assay
Value
Reference(s)
p300 IC50
19 nM
p300-mediated H3K9 acetylation IC50 (HTRF assay)
33 nM
H3K27Ac EC50
5 nM
CIC::DUX4 Sarcoma Cell Lines IC50
152–221 nM
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of iP300w.
Cell Viability Assay (ATP Assay)
This assay is used to assess the effect of iP300w on DUX4-induced cytotoxicity.
Cell Line: LHCN-iDUX4 myoblasts.
Induction: DUX4 expression is induced with doxycycline (dox).
Treatment: Cells are treated with serial dilutions of iP300w.
Assay: Cell viability is measured after a specified time (e.g., 48 hours) using an adenosine triphosphate (ATP)-based assay, which quantifies the metabolic activity of viable cells.
The general workflow for this experiment is illustrated below.
Caption: Workflow for the cell viability (ATP) assay.
Western Blot for DUX4 and RT-qPCR for DUX4 Target Genes
These techniques are employed to evaluate the effect of iP300w on DUX4 protein levels and the expression of its target genes.
Cell Line: LHCN-iDUX4 cells.
Induction and Treatment: Cells are pulse-induced with doxycycline and then treated with iP300w.
Sample Collection: Protein and RNA samples are harvested at various time points.
Western Blot: DUX4 protein levels are assessed by separating protein lysates via SDS-PAGE, transferring to a membrane, and probing with a DUX4-specific antibody.
RT-qPCR: The expression levels of DUX4 target genes are quantified by reverse transcribing RNA to cDNA, followed by quantitative PCR using gene-specific primers.
In Vivo Xenograft Tumor Model
To assess the anti-tumor efficacy of iP300w in vivo, a mouse xenograft model of CIC-DUX4 sarcoma is utilized.
Implantation: Cells are subcutaneously injected into immunodeficient mice.
Treatment: Once tumors are palpable, mice are treated with iP300w (e.g., 1.4 mg/kg, twice daily).
Monitoring: Tumor growth is monitored over time.
Synthesis
The synthesis of iP300w is a multi-step process. A representative synthetic pathway involves the following key steps:
Formation of a hydantoin ring via the Bucherer-Bergs reaction.
Oxidative cyclization to form the spirocyclic core.
Bromoacetylation.
Cyclization to form the imidazolidinedione.
Suzuki coupling to introduce the pyrazole moiety.
Reduction of a ketone.
Fluorination using DAST (diethylaminosulfur trifluoride).
Conclusion and Future Directions
iP300w has emerged as a powerful and selective chemical probe for studying the biological roles of p300 and CBP. Its ability to potently inhibit the histone acetyltransferase activity of these enzymes has demonstrated significant therapeutic potential in preclinical models of FSHD and CIC-DUX4 sarcoma. The development of iP300w-based degraders, such as BT-O2C, represents a promising future direction, aiming to achieve enhanced selectivity and a more rapid onset of p300 degradation. Further investigation into the pharmacology, toxicology, and clinical efficacy of iP300w and its derivatives is warranted to translate these promising preclinical findings into novel therapeutic strategies for patients.
The Core Role of p300 in Histone Acetylation: A Technical Guide for Researchers and Drug Development Professionals
Introduction The E1A-associated protein p300 (also known as EP300 or KAT3B) is a pivotal transcriptional co-activator and a member of the lysine acetyltransferase (KAT) family of enzymes.[1] It plays a crucial role in a...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a pivotal transcriptional co-activator and a member of the lysine acetyltransferase (KAT) family of enzymes.[1] It plays a crucial role in a vast array of cellular processes, including cell growth and division, differentiation, and apoptosis, by regulating gene expression through chromatin remodeling.[1][2] Dysregulation of p300's enzymatic activity is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the core functions of p300 in histone acetylation, detailing its mechanism of action, recruitment to chromatin, involvement in signaling pathways, and its significance as a drug target. The guide also includes detailed experimental protocols and a structured presentation of quantitative data to support researchers and drug development professionals in their endeavors.
Mechanism of p300-Mediated Histone Acetylation
p300 functions as a histone acetyltransferase (HAT) that catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic interactions between the histone tails and the negatively charged DNA backbone. This "loosening" of the chromatin structure, often referred to as chromatin relaxation, increases the accessibility of DNA to transcription factors and the basal transcription machinery, generally leading to transcriptional activation.
The catalytic mechanism of p300 is described as a "hit-and-run" or Theorell-Chance mechanism. This model suggests that p300 first binds to acetyl-CoA, and then the histone substrate binds transiently to the enzyme's active site to receive the acetyl group, followed by rapid dissociation of the acetylated histone. This is distinct from other HATs that form a more stable ternary complex with both substrates. The catalytic activity of p300 is not limited to histones; it can acetylate over 70 other proteins, including a wide range of transcription factors, thereby modulating their activity, stability, and localization.
Recruitment of p300 to Chromatin
p300 lacks a specific DNA-binding domain and its recruitment to specific genomic loci is a highly regulated process mediated by several non-exclusive mechanisms. These mechanisms are crucial for ensuring the precise temporal and spatial control of gene expression.
Transcription Factor-Mediated Recruitment: p300 is primarily recruited to gene promoters and enhancers through direct interaction with DNA-bound transcription factors. p300 possesses multiple protein-protein interaction domains, including the TAZ1, KIX, TAZ2, and IBiD domains, which recognize and bind to the activation domains of a plethora of transcription factors.
"Reading" of Existing Histone Marks: The bromodomain of p300 recognizes and binds to pre-existing acetylated lysine residues on histone tails. This interaction helps to stabilize p300 at chromatin and can create a positive feedback loop, where existing acetylation marks facilitate further acetylation by p300.
Co-condensation: p300 contains long intrinsically disordered regions (IDRs) that can mediate its co-localization with transcription factors within biomolecular condensates. These condensates can increase the local concentration of p300 and its substrates, thereby enhancing its enzymatic activity.
lncRNA-Mediated Recruitment: Recent evidence suggests that long non-coding RNAs (lncRNAs) can also play a role in recruiting p300 to specific genomic locations.
Role of p300 in Signaling Pathways and Disease
p300 acts as a central hub that integrates signals from various pathways to regulate gene expression programs that control cell fate. It is involved in numerous signaling pathways, including:
TGF-β Signaling: p300 can be recruited by Smad proteins to TGF-β responsive genes, leading to histone acetylation and transcriptional activation.
Hypoxia-Inducible Factor (HIF-1α) Signaling: p300 is a critical co-activator for HIF-1α, a key regulator of the cellular response to hypoxia, which is often upregulated in solid tumors.
Wnt/β-catenin Signaling: p300 interacts with β-catenin and is involved in the transcriptional activation of Wnt target genes.
The dysregulation of p300 activity is a hallmark of several diseases, particularly cancer. Mutations, translocations, and altered expression levels of p300 have been identified in various malignancies, including hematological cancers and solid tumors. In many cancers, p300 acts as an oncoprotein by promoting the expression of genes involved in cell proliferation, survival, and metastasis. Consequently, there is significant interest in developing small molecule inhibitors that target the HAT activity or other functional domains of p300 for cancer therapy.
Quantitative Data Presentation
Table 1: Kinetic Parameters of p300 Histone Acetyltransferase Activity
Substrate
Apparent Km (μM)
kcat (s-1)
kcat/Km (M-1s-1)
Reference
Histone H4 peptide
2.7
N/A
N/A
Acetyl-CoA
9.8
N/A
N/A
Histone H3 (for K14ac)
N/A
~0.03
~1015-fold over non-enzymatic rate
Histone H3 (for K18ac)
N/A
~0.025
~1010-fold over non-enzymatic rate
N/A: Not available in the cited source. The kcat/Km values for H3 acetylation are presented as fold-increase over the non-enzymatic rate, as precise Km values were not provided in the reference.
Table 2: Substrate Specificity of p300
Substrate Protein
Acetylation Site(s)
Biological Outcome
Reference(s)
Histone H3
K9, K14, K18, K23, K27
Transcriptional activation
Histone H4
K5, K8, K12, K16
Transcriptional activation
p53
Multiple lysines
Increased stability and transcriptional activity
N-Myc
Lysine 199
Regulation of protein stability
FOXO3
Multiple lysines
Modulation of chemosensitivity
Smad2/3
Multiple lysines
Enhanced transactivation potential
PCNA
Multiple lysines
Promotes removal from chromatin and degradation
Detailed Experimental Protocols
In vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a fluorometric assay to measure the HAT activity of recombinant p300.
Materials:
Recombinant human p300 protein
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
Histone H3 or H4 peptide substrate
Acetyl-CoA
HAT developer solution (containing a reagent that reacts with the free thiol group of Coenzyme A to produce a fluorescent product)
96-well black microplate
Fluorescent microplate reader
Procedure:
Prepare Reagents: Dilute the p300 enzyme, histone peptide substrate, and acetyl-CoA to their desired working concentrations in HAT Assay Buffer.
Set up Reactions: In a 96-well plate, add the following to each well:
HAT Assay Buffer
p300 enzyme
Test compound or vehicle control
Histone peptide substrate
Initiate Reaction: Add acetyl-CoA to each well to start the reaction.
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
Stop Reaction and Develop Signal: Add the HAT developer solution to each well. This will stop the enzymatic reaction and allow the fluorescent signal to develop.
Measure Fluorescence: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the developer used.
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the concentration of the test compound to determine its inhibitory activity.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing a ChIP experiment to identify the genomic regions occupied by p300.
Materials:
Cells of interest
Formaldehyde (for cross-linking)
Glycine (to quench cross-linking)
Cell lysis buffer
Sonication buffer
ChIP dilution buffer
Anti-p300 antibody (ChIP-grade)
IgG control antibody
Protein A/G magnetic beads
Wash buffers (low salt, high salt, LiCl)
Elution buffer
Proteinase K
RNase A
DNA purification kit
qPCR reagents or library preparation kit for sequencing
Procedure:
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.
Immunoprecipitation:
Pre-clear the chromatin with protein A/G beads.
Incubate the chromatin with the anti-p300 antibody or IgG control overnight at 4°C.
Add protein A/G beads to capture the antibody-protein-DNA complexes.
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.
Western Blotting for Histone Acetylation
This protocol describes the detection of histone acetylation levels by Western blotting.
Materials:
Cell or tissue samples
Histone extraction buffer
SDS-PAGE gels
Transfer buffer
Nitrocellulose or PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Histone Extraction: Extract histone proteins from cells or tissues.
Protein Quantification: Determine the protein concentration of the histone extracts.
SDS-PAGE: Separate the histone proteins by size on an SDS-PAGE gel.
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone acetylation mark of interest overnight at 4°C.
Washes: Wash the membrane several times with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Washes: Wash the membrane again several times with TBST.
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative level of acetylation.
Mandatory Visualizations
Caption: A generalized signaling pathway illustrating the recruitment of p300 and its role in histone acetylation-mediated gene expression.
Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to map p300 binding sites.
An In-depth Technical Guide to the Biological Activity of iP300w
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the biological activity of iP300w, a potent and selective inhibitor of the p300/CBP family of histone acetyl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of iP300w, a potent and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs). It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details to understand and further investigate the therapeutic potential of this compound.
Core Mechanism of Action
iP300w exerts its biological effects by targeting the catalytic activity of the paralogous transcriptional co-activators, p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, primarily at lysine residues. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene transcription.
By inhibiting p300/CBP, iP300w prevents histone acetylation, leading to a more condensed chromatin state and subsequent transcriptional repression of p300/CBP-dependent genes. This mechanism is particularly relevant in disease contexts where aberrant p300/CBP activity is a key driver, such as in certain cancers and genetic disorders.
Quantitative Biological Activity of iP300w
The potency of iP300w has been characterized in various biochemical and cell-based assays. The following table summarizes the key quantitative data available.
In the context of FSHD, a genetic disorder characterized by the misexpression of the DUX4 transcription factor, iP300w has shown significant therapeutic potential. DUX4 is known to recruit p300/CBP to activate its target genes, leading to myocyte toxicity.
Inhibition of DUX4-mediated transcription and cytotoxicity: iP300w effectively inhibits the transcription of DUX4 target genes and protects muscle cells from DUX4-induced cell death.
Reversal of histone hyperacetylation: DUX4 expression leads to a global increase in histone H3 acetylation, an effect that is reversed by iP300w.
In vivo efficacy: In a mouse model of FSHD, iP300w has been shown to inhibit DUX4-mediated transcription.
CIC-DUX4 Sarcoma (CDS)
CDS is an aggressive soft tissue sarcoma driven by a fusion oncoprotein, CIC-DUX4. Similar to the canonical DUX4, the CIC-DUX4 fusion protein relies on p300/CBP for its oncogenic activity.
Suppression of CIC-DUX4 transcriptional activity: iP300w efficiently blocks the transcriptional program driven by CIC-DUX4.
Induction of cell cycle arrest and inhibition of proliferation: Treatment of CDS cells with iP300w leads to a significant decrease in cell viability and proliferation.
In vivo tumor growth suppression: In xenograft models of CDS, iP300w has demonstrated the ability to prevent the growth of established tumors.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which iP300w counteracts the effects of DUX4.
Caption: Mechanism of iP300w in DUX4-mediated signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of iP300w.
ATP-Based Cell Viability Assay
This protocol is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
Cell culture medium.
Test compound (iP300w) and vehicle control (e.g., DMSO).
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (25 µL for 384-well plates).
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
Prepare serial dilutions of iP300w and add them to the experimental wells. Add the vehicle control to the control wells.
Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).
Equilibrate the plates to room temperature for approximately 30 minutes.
Add a volume of the ATP-based cell viability reagent equal to the volume of cell culture medium in each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
The number of viable cells is proportional to the luminescence signal.
Western Blot for Histone H3 Acetylation
This protocol is used to detect changes in the acetylation status of histone H3 upon treatment with iP300w.
Materials:
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein quantification assay (e.g., BCA assay).
SDS-PAGE gels and running buffer.
Transfer apparatus and buffers.
PVDF or nitrocellulose membrane.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Treat cells with iP300w or vehicle control for the desired time.
Harvest cells and lyse them in cold lysis buffer.
Determine the protein concentration of the lysates.
Denature equal amounts of protein by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in blocking buffer) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
RT-qPCR for Gene Expression Analysis
This protocol is used to quantify the expression levels of target genes that are regulated by p300/CBP.
Materials:
RNA extraction kit.
Reverse transcription kit.
qPCR master mix (e.g., SYBR Green or TaqMan).
Gene-specific primers for target and reference genes.
Real-time PCR instrument.
Procedure:
Treat cells with iP300w or vehicle control for the desired time.
Extract total RNA from the cells using an RNA extraction kit.
Assess the quality and quantity of the extracted RNA.
Synthesize cDNA from the RNA using a reverse transcription kit.
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the target genes, normalized to a reference gene (e.g., GAPDH or ACTB).
Experimental Workflow Diagram
The following diagram provides a general workflow for evaluating the biological activity of a compound like iP300w.
Caption: General workflow for assessing iP300w's biological activity.
Unlocking Epigenetic Regulation: A Technical Guide to p300 Target Validation
For Researchers, Scientists, and Drug Development Professionals Executive Summary The histone acetyltransferase p300 (also known as EP300 or KAT3B) has emerged as a critical regulator of epigenetic mechanisms and a promi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histone acetyltransferase p300 (also known as EP300 or KAT3B) has emerged as a critical regulator of epigenetic mechanisms and a promising therapeutic target in a variety of diseases, most notably cancer. As a transcriptional co-activator, p300 plays a pivotal role in chromatin remodeling and gene expression by acetylating histone proteins and other transcription factors. Its dysregulation is implicated in the pathogenesis of numerous malignancies, including hematological cancers, prostate cancer, and colorectal cancer. This technical guide provides an in-depth overview of p300's function, its validation as a therapeutic target, and the methodologies employed in the discovery and characterization of its inhibitors. We present quantitative data on key p300 inhibitors, detailed experimental protocols for target validation, and visual representations of the core signaling pathways in which p300 is a key player.
p300: A Master Regulator of the Epigenome
p300 and its close homolog, CREB-binding protein (CBP), are histone acetyltransferases (HATs) that function as transcriptional co-activators.[1][2] They acetylate lysine residues on histones, which neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histone modification, p300 also acetylates a wide array of non-histone proteins, including transcription factors like p53, thereby modulating their activity, stability, and localization.[3] This multifaceted regulatory role places p300 at the nexus of numerous cellular processes, including cell cycle progression, differentiation, DNA repair, and apoptosis.[3]
The aberrant activity of p300 is a hallmark of various cancers. It can be overexpressed or mutated, leading to the dysregulation of oncogenic signaling pathways. For instance, p300 is known to co-activate the androgen receptor (AR) in prostate cancer, contributing to disease progression and resistance to therapy.
Quantitative Analysis of p300 Inhibitors
The development of potent and selective p300 inhibitors is a key focus in epigenetic drug discovery. These small molecules offer a means to pharmacologically probe p300 function and represent a promising avenue for therapeutic intervention. Below is a summary of key quantitative data for prominent p300 inhibitors.
Inhibitor
Target(s)
IC50 (p300)
Ki/Kd (p300)
Selectivity
Key Findings
A-485
p300/CBP (catalytic)
9.8 nM
-
>1000-fold vs. other HATs
Acetyl-CoA competitive inhibitor; demonstrates anti-proliferative effects in hematological and prostate cancer cell lines.
CCS1477 (Inobrodib)
p300/CBP (bromodomain)
-
1.3 nM (Kd)
~170-fold vs. BRD4
Orally bioavailable; shows efficacy in preclinical models of multiple myeloma, AML, and prostate cancer; currently in clinical trials.
FT-7051
p300/CBP (bromodomain)
-
-
Potent and selective
Orally bioavailable; active in preclinical models of castration-resistant prostate cancer, including those resistant to enzalutamide; currently in clinical trials.
Experimental Protocols for p300 Target Validation
Validating p300 as a therapeutic target and characterizing its inhibitors requires a suite of robust biochemical and cellular assays. Here, we provide detailed methodologies for key experiments.
TR-FRET Assay for p300 HAT Activity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and homogeneous assay format ideal for high-throughput screening of enzyme inhibitors. This protocol outlines a TR-FRET assay to measure the histone acetyltransferase (HAT) activity of p300.
Principle: The assay measures the acetylation of a biotinylated histone H3 peptide by p300. A terbium-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor. When the histone peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mg/mL BSA)
384-well low-volume microplates
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a 384-well plate, add 2 µL of the compound dilution.
Add 4 µL of a solution containing the p300 enzyme and the biotinylated histone H3 peptide in assay buffer.
Initiate the enzymatic reaction by adding 4 µL of acetyl-CoA solution in assay buffer.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction by adding 5 µL of a detection mixture containing the terbium-labeled antibody and the streptavidin-conjugated acceptor in a suitable detection buffer.
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50 values for the test compounds.
TR-FRET Assay Workflow for p300 HAT Activity
AlphaLISA Assay for p300 Protein-Protein Interactions
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology that is well-suited for studying protein-protein interactions (PPIs) in a high-throughput format.
Principle: This assay measures the interaction between p300 and a binding partner (e.g., a transcription factor). One protein is tagged (e.g., with biotin) and binds to streptavidin-coated Donor beads. The other protein is recognized by an antibody conjugated to Acceptor beads. When the two proteins interact, the Donor and Acceptor beads are brought into close proximity, leading to the generation of a chemiluminescent signal.
Materials:
Recombinant p300 protein
Biotinylated binding partner protein
Streptavidin-coated Donor beads
Antibody specific to p300 conjugated to AlphaLISA Acceptor beads
Assay buffer (e.g., PBS with 0.1% BSA)
384-well low-volume microplates
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a 384-well plate, add 2 µL of the compound dilution.
Add 4 µL of a solution containing the p300 protein and the biotinylated binding partner in assay buffer.
Incubate at room temperature for 30 minutes to allow for protein-protein interaction.
Add 4 µL of a mixture of Streptavidin-coated Donor beads and anti-p300 Acceptor beads in assay buffer.
Incubate the plate in the dark at room temperature for 60 minutes.
Read the plate on an AlphaLISA-compatible plate reader.
Analyze the data to determine the effect of the compounds on the protein-protein interaction.
AlphaLISA Assay Workflow for PPIs
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with a compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Materials:
Cultured cells expressing p300
Test compound
Cell lysis buffer (with protease and phosphatase inhibitors)
Equipment for heating cell lysates (e.g., PCR thermocycler)
SDS-PAGE and Western blotting reagents
Anti-p300 antibody
Procedure:
Culture cells to the desired confluency.
Treat the cells with the test compound or vehicle control for a specified time.
Harvest the cells and resuspend them in lysis buffer.
Aliquot the cell lysate into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
Collect the supernatant containing the soluble proteins.
Analyze the amount of soluble p300 in each sample by Western blotting using an anti-p300 antibody.
Quantify the band intensities and plot the fraction of soluble p300 as a function of temperature to generate melting curves.
Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.
CETSA Workflow for Target Engagement
p300 in Key Signaling Pathways
p300's role as a transcriptional co-activator places it at the heart of several critical signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of p300 inhibitors.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. p300 is a key co-activator for Smad transcription factors, the central mediators of TGF-β signaling.
p300 in TGF-β Signaling
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activation is a common driver of cancer, particularly colorectal cancer. p300 acts as a co-activator for β-catenin, enhancing the transcription of Wnt target genes.
p300 in Wnt/β-catenin Signaling
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cellular response to DNA damage, inducing cell cycle arrest or apoptosis. p300 plays a dual role in the p53 pathway, both acetylating p53 to enhance its transcriptional activity and acting as a transcriptional co-activator for p53 target genes.
p300 in p53 Signaling Pathway
Conclusion and Future Directions
The validation of p300 as a therapeutic target has opened up new frontiers in epigenetic drug discovery. The development of potent and selective inhibitors has provided invaluable tools to dissect the complex biology of p300 and has shown significant promise in preclinical and early clinical studies. The technical guide presented here offers a comprehensive resource for researchers in this field, summarizing key data, providing detailed experimental methodologies, and illustrating the intricate signaling networks in which p300 operates. Future research will likely focus on the development of next-generation p300 inhibitors with improved selectivity and pharmacokinetic properties, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome resistance and enhance therapeutic efficacy.
iP300w: A Technical Guide to its Selectivity for p300 over CBP
For Researchers, Scientists, and Drug Development Professionals Abstract The homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are critical transcrip...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators involved in a myriad of cellular processes. Their structural similarity, especially within the catalytic HAT domain, presents a significant challenge in the development of selective inhibitors. This technical guide provides a comprehensive overview of the selective p300/CBP inhibitor, iP300w, with a focus on its selectivity for p300 versus CBP. This document will cover quantitative measures of its potency, detailed experimental protocols for assessing its activity, and the signaling pathways it modulates.
Introduction to p300 and CBP
p300 and CBP are large, multi-domain proteins that act as master regulators of gene expression. They function as scaffolds for the assembly of the transcriptional machinery and possess intrinsic histone acetyltransferase activity. This enzymatic activity neutralizes the positive charge on lysine residues of histones, leading to a more relaxed chromatin structure that is accessible for transcription. Beyond histones, p300 and CBP acetylate numerous non-histone proteins, thereby influencing a vast array of cellular functions including cell proliferation, differentiation, and DNA repair. Despite their high degree of homology, evidence suggests that p300 and CBP have non-redundant and sometimes opposing roles in cellular processes. This functional divergence highlights the therapeutic potential of developing selective inhibitors that can target the specific pathological activities of one paralog while sparing the essential functions of the other.
Quantitative Assessment of iP300w Potency
iP300w is a potent, spiro-hydantoin-based inhibitor of the p300/CBP histone acetyltransferases.[1][2] While often described as a p300/CBP inhibitor, studies utilizing iP300w-based degraders have indicated a preference for p300 over CBP.[3] The following table summarizes the available quantitative data for iP300w's inhibitory activity.
Inhibitor
Target(s)
IC50 (nM)
Assay Type
Notes
iP300w
EP300/CREBBP
15.8
Biochemical Acetyltransferase Assay
Potency determined in the presence of physiological acetyl-CoA concentrations.[1][2]
iP300w
p300
33
HTRF Assay (H3K9 Acetylation)
Demonstrates direct inhibition of p300's histone acetyltransferase activity.
iP300w-based Degraders
p300 vs. CBP
Preferential degradation of p300
HiBiT Cellular Degradation Assay
Suggests a higher affinity or more favorable conformation for inducing degradation of p300 over CBP.
Experimental Protocols
The accurate evaluation of p300/CBP inhibitors like iP300w relies on robust and well-defined experimental methodologies. Below are detailed protocols for key biochemical and cellular assays used to characterize its selectivity and efficacy.
In Vitro Histone Acetyltransferase (HAT) Assay (TR-FRET)
This assay is a common method to directly measure the enzymatic activity of p300 and CBP and to determine the potency of inhibitors.
Principle:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the acetylation of a biotinylated histone peptide substrate by p300 or CBP. A europium-labeled anti-acetyl-lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Protocol:
Reaction Setup: In a 384-well low-volume microplate, prepare a reaction mixture containing 50 mM HEPES (pH 7.8), varying concentrations of the histone H3 peptide substrate, and 200 µM acetyl-CoA.
Inhibitor Addition: Add iP300w at a range of concentrations to the reaction wells. Include a DMSO vehicle control.
Enzyme Initiation: Initiate the reaction by adding purified recombinant p300 or CBP enzyme (0.5 to 10 nM).
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Detection: Stop the reaction by adding a detection mixture containing a europium-labeled anti-H3K27ac antibody and a streptavidin-labeled acceptor (e.g., XL665).
Reading: After a further incubation period (e.g., 60 minutes) at room temperature, read the plate on a TR-FRET compatible microplate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the inhibitor concentration to determine the IC50.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.
Principle:
Cells are treated with the p300/CBP inhibitor, and the global levels of specific histone acetylation marks, such as H3K27ac (a primary mark of p300/CBP activity), are analyzed by Western blotting using specific antibodies.
Protocol:
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or PC-3) in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-range of iP300w for a specified duration (e.g., 4-24 hours).
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or similar protein assay.
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylation mark (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the dose-dependent effect of the inhibitor.
Cellular Viability Assay (Luminescent)
This assay is used to determine the effect of the inhibitor on cell proliferation and cytotoxicity.
Principle:
The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the oxidation of luciferin, and the amount of light produced is directly proportional to the amount of ATP, and thus the number of viable cells.
Protocol:
Cell Seeding: Seed cells in an opaque-walled 96-well microplate at a predetermined density and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of iP300w. Include a vehicle-only control.
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
Reagent Addition: Equilibrate the plate to room temperature and add a volume of a commercially available luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Read the luminescence using a microplate reader.
Data Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the IC50 value for cell viability.
Signaling Pathways and Experimental Workflows
p300/CBP Signaling Pathway
p300 and CBP are key co-activators for a multitude of transcription factors and are involved in numerous signaling pathways critical for cellular function. The diagram below illustrates a simplified, generalized signaling cascade where p300/CBP play a central role.
Caption: A simplified diagram of a p300/CBP-mediated signaling pathway and the point of inhibition by iP300w.
Experimental Workflow for Assessing iP300w Selectivity
The following diagram outlines a typical workflow for determining the selectivity of an inhibitor like iP300w for p300 versus CBP.
Caption: A logical workflow for the biochemical and cellular characterization of iP300w's selectivity for p300 versus CBP.
In Vitro Characterization of iP300w: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] This docume...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] This document provides a comprehensive overview of the in vitro characterization of iP300w, summarizing its biological activity, mechanism of action, and key quantitative data from various cellular assays. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its molecular interactions and experimental design.
Introduction
The histone acetyltransferases p300 and CBP are critical transcriptional coactivators involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer and facioscapuhumeral muscular dystrophy (FSHD).[1] iP300w has emerged as a valuable chemical probe to investigate the roles of p300/CBP and as a potential therapeutic agent. This guide details its in vitro properties and the methodologies used for its characterization.
Mechanism of Action
iP300w functions as a catalytic inhibitor of p300/CBP, targeting their HAT domains. By inhibiting the acetyltransferase activity of p300/CBP, iP300w prevents the acetylation of histone and non-histone protein substrates. A primary consequence of this inhibition is the reduction of histone H3 acetylation, particularly at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are key epigenetic marks associated with active gene transcription. In the context of FSHD, the pathogenic transcription factor DUX4 recruits p300/CBP to drive the expression of its target genes, leading to myoblast cytotoxicity. iP300w effectively reverses the DUX4-mediated global hyperacetylation of histone H3 and suppresses the expression of DUX4 target genes, thereby mitigating cellular toxicity. Similarly, in CIC-DUX4 sarcomas, iP300w blocks the transcriptional activity of the CIC-DUX4 fusion protein by inhibiting p300/CBP.
Quantitative Data Summary
The following tables summarize the key quantitative data for iP300w from in vitro studies.
Table 1: Inhibitory Activity of iP300w
Parameter
Value
Assay Type
Reference
IC50 (p300-mediated H3K9 acetylation)
33 nM
HTRF Assay
IC50 (p300 HAT activity)
19 nM
Not Specified
IC50 (p300 HAT activity, 50 nM acetyl-CoA)
15.8 nM
Scintillation Proximity Assay
EC50 (H3K27Ac reduction)
5 nM
Not Specified
Table 2: Cellular Activity of iP300w
Cell Line
Assay
Endpoint
Effective Concentration
Reference
LHCN-iDUX4 Myoblasts
Cell Viability (ATP Assay)
Rescue from DUX4-induced toxicity
1 µM
iC2C12-DUX4 Myoblasts
Cell Viability (ATP Assay)
Rescue from DUX4-induced toxicity
Not Specified
NCC-CDS-X1 (CIC-DUX4 Sarcoma)
Cell Viability (ATP Assay)
Decrease in cell viability
0.003 µM (significant effect)
Ewing Sarcoma Cell Lines
Cell Viability
Reduction in cell viability
0.1 µM (significant sensitivity)
LHCN-iDUX4 Myoblasts
Gene Expression (RT-qPCR)
Inhibition of DUX4 target genes
0.1 µM
LHCN-iDUX4 Myoblasts
RNA-Seq
Reversal of DUX4 transcriptional fingerprint
0.25 µM
Signaling Pathways and Workflows
DUX4-Mediated Cytotoxicity and its Inhibition by iP300w
Caption: DUX4 recruits p300/CBP, leading to histone hyperacetylation and cytotoxic gene expression, a process blocked by iP300w.
Experimental Workflow for Assessing iP300w Efficacy on DUX4-Induced Cytotoxicity
Caption: Workflow for evaluating iP300w's ability to rescue cells from DUX4-mediated toxicity.
Experimental Protocols
Cell Culture and DUX4 Induction
Cell Lines: LHCN-M2 immortalized human myoblasts with a doxycycline-inducible DUX4 transgene (LHCN-iDUX4) were used.
Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
DUX4 Induction: To induce DUX4 expression, doxycycline was added to the culture medium at a final concentration of 200 ng/ml.
Cell Viability (ATP) Assay
This protocol is based on the methodology described for assessing DUX4-induced cytotoxicity.
Cell Seeding: Plate LHCN-iDUX4 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
Induction and Treatment: The following day, induce DUX4 expression with doxycycline (200 ng/ml). Concurrently, treat the cells with a serial dilution of iP300w. Include control wells with non-induced cells and induced cells without iP300w treatment.
Incubation: Incubate the plate for 48 hours at 37°C.
ATP Measurement: Perform an ATP assay using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
Data Analysis: Measure luminescence using a microplate reader. Normalize the data to the untreated control cells to determine the fold difference in cell viability.
Western Blotting for Histone Acetylation
This protocol is adapted from descriptions of histone acetylation analysis.
Cell Lysis: After treatment with doxycycline and/or iP300w for the desired time (e.g., 12 hours), harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-H3K27ac, anti-H3K18ac) and total histone H3 (as a loading control) overnight at 4°C.
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol is based on the methodology for analyzing DUX4 target gene expression.
RNA Extraction: Treat LHCN-iDUX4 cells with doxycycline (200 ng/ml) for a pulse period (e.g., 2 hours), then replace the medium with one containing iP300w (0.1 µM). Harvest RNA at various time points (e.g., 1, 2, 4, 8 hours) using a commercial RNA extraction kit.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix with primers specific for DUX4 target genes and a housekeeping gene (e.g., GAPDH) for normalization.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in iP300w-treated cells to untreated controls.
RNA Sequencing (RNA-seq)
This protocol is a generalized workflow based on the description of RNA-seq experiments.
Sample Preparation: Induce LHCN-iDUX4 cells with doxycycline (200 ng/ml) for 12 hours and treat with iP300w (0.25 µM).
RNA Extraction and Quality Control: Extract total RNA and assess its quality and integrity.
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
Data Analysis: Perform bioinformatic analysis of the sequencing data, including read mapping, differential gene expression analysis, and pathway analysis to determine the global transcriptional effects of iP300w on DUX4-expressing cells.
Conclusion
iP300w is a potent and specific inhibitor of p300/CBP histone acetyltransferases with significant in vitro activity against cellular models of FSHD and CIC-DUX4 sarcoma. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the roles of p300/CBP in health and disease and for those exploring the therapeutic potential of p300/CBP inhibition.
The Selective p300/CBP Inhibitor iP300w: A Technical Guide to its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals Introduction The transcriptional coactivators p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are highly homologous histone ace...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcriptional coactivators p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2] By catalyzing the acetylation of histone tails and other transcription factors, p300/CBP facilitates chromatin relaxation and the recruitment of the transcriptional machinery, thereby activating gene transcription.[2][3] Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer and genetic disorders such as Facioscapulohumeral Muscular Dystrophy (FSHD).[4]
iP300w is a potent, selective, and orally bioavailable small molecule inhibitor of the p300/CBP HAT domain. This technical guide provides an in-depth overview of iP300w, its mechanism of action, and its effects on gene transcription, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.
Data Presentation: Quantitative Efficacy of iP300w
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of iP300w.
Table 1: In Vitro Inhibitory Activity of iP300w
Target
Assay Type
Parameter
Value (nM)
Reference
p300
Biochemical HAT Assay
IC50
19
p300
HTRF Assay (H3K9 acetylation)
IC50
33
p300/CBP
Cellular Assay (H3K27 acetylation)
EC50
5
Table 2: In Vivo Activity of iP300w
Animal Model
Dosing Regimen
Observed Effects
Reference
iDUX4pA FSHD mouse model
0.3 mg/kg/day (intraperitoneal)
Inhibition of DUX4-mediated transcription
CIC-DUX4 sarcoma xenograft model
1.4 mg/kg (twice daily)
Prevention of tumor growth
Mechanism of Action: Inhibition of p300/CBP-Mediated Gene Transcription
p300 and CBP act as transcriptional coactivators by interacting with a multitude of transcription factors. This interaction recruits their intrinsic histone acetyltransferase (HAT) activity to specific gene promoters and enhancers. The acetylation of histone tails, particularly on lysine residues, neutralizes their positive charge, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the binding of the basal transcriptional machinery, including RNA polymerase II, thereby initiating gene transcription.
iP300w exerts its effects by directly binding to the HAT domain of p300 and CBP, competitively inhibiting their catalytic activity. This prevents the acetylation of histones and other protein substrates, resulting in a more condensed chromatin state and the repression of target gene transcription.
Signaling Pathway Diagram
Caption: Mechanism of p300/CBP inhibition by iP300w.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of iP300w.
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1% BSA)
384-well low-volume plates
HTRF-compatible plate reader
Procedure:
Prepare serial dilutions of iP300w in assay buffer.
In a 384-well plate, add the p300 enzyme, histone H3 peptide, and the iP300w dilutions.
Initiate the reaction by adding Ac-CoA.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding the HTRF detection reagents.
Incubate at room temperature for 60 minutes to allow for antibody binding.
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the iP300w concentration to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing a ChIP-seq experiment to assess the genome-wide changes in histone acetylation upon treatment with iP300w.
Materials:
Cells of interest
iP300w
Formaldehyde (for cross-linking)
Glycine
Lysis buffers
Sonicator
Antibodies against specific histone modifications (e.g., H3K27ac) or p300/CBP
Protein A/G magnetic beads
Wash buffers
Elution buffer
RNase A and Proteinase K
DNA purification kit
Reagents for library preparation and next-generation sequencing
Procedure:
Cell Treatment and Cross-linking: Treat cells with iP300w or vehicle control for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-600 bp using sonication.
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody specific for the target protein (e.g., anti-H3K27ac). Capture the antibody-chromatin complexes with protein A/G beads.
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control. Perform high-throughput sequencing.
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Analyze differential binding between iP300w-treated and control samples.
RNA Sequencing (RNA-seq)
This protocol describes a typical workflow for analyzing changes in gene expression following iP300w treatment.
Materials:
Cells of interest
iP300w
RNA extraction kit (e.g., TRIzol)
DNase I
cDNA synthesis kit
RNA-seq library preparation kit
Next-generation sequencer
Procedure:
Cell Treatment and RNA Extraction: Treat cells with iP300w or vehicle control. Harvest the cells and extract total RNA using a suitable method.
RNA Quality Control and DNase Treatment: Assess the quality and quantity of the extracted RNA. Treat the RNA with DNase I to remove any contaminating genomic DNA.
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA. Perform end-repair, A-tailing, and adapter ligation. Amplify the library by PCR.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels. Perform differential gene expression analysis between iP300w-treated and control samples. Conduct pathway and gene ontology analysis on the differentially expressed genes.
Cell Viability Assay (ATP-based)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of iP300w or vehicle control.
Incubate for the desired time period (e.g., 48 or 72 hours).
Add the ATP-based reagent to each well according to the manufacturer's instructions.
Incubate at room temperature to lyse the cells and stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.
Plot the luminescence signal against the iP300w concentration to determine the effect on cell viability.
Experimental Workflow Diagram
Caption: A representative experimental workflow for characterizing iP300w.
Conclusion
iP300w is a valuable research tool and a potential therapeutic agent that targets the fundamental process of gene transcription through the specific inhibition of p300/CBP histone acetyltransferases. Its potent and selective activity, demonstrated through a variety of in vitro and in vivo studies, allows for the precise dissection of p300/CBP function in health and disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the effects of iP300w and other p300/CBP inhibitors on gene transcription and cellular processes. As our understanding of the epigenetic regulation of gene expression continues to grow, molecules like iP300w will be instrumental in developing novel therapeutic strategies for a range of human diseases.
Application Notes and Protocols for iP300w in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction iP300w is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes play a cri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
iP300w is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone proteins, primarily at lysine residues H3K18 and H3K27.[3][4][5] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. This document provides detailed application notes and protocols for the utilization of iP300w in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
iP300w exerts its biological effects by directly inhibiting the catalytic HAT activity of p300 and CBP. This inhibition leads to a reduction in histone acetylation, resulting in a more condensed chromatin state and subsequent repression of target gene transcription. A primary and well-documented application of iP300w is its ability to counteract the transcriptional activity of the DUX4 and CIC-DUX4 fusion oncoproteins, which are key drivers in Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 Sarcoma (CDS), respectively. By inhibiting p300/CBP, iP300w effectively reverses the hyperacetylation induced by these oncoproteins, leading to the downregulation of their target genes and subsequent inhibition of cancer cell proliferation and survival.
The signaling pathway affected by iP300w is depicted below:
Application Notes and Protocols for In Vivo Studies with iP300w
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of iP300w, a potent and selective inhibitor of the p300/CBP hist...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iP300w, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs), in preclinical in vivo studies. The information is compiled from various studies and is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of iP300w in relevant disease models.
Introduction to iP300w
iP300w is a spirocyclic compound that potently inhibits the acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. In several cancers and other diseases, the activity of p300/CBP is co-opted by oncogenic fusion proteins or transcription factors to drive aberrant gene expression programs that promote disease progression. By inhibiting p300/CBP, iP300w can reverse these pathogenic transcriptional signatures, leading to anti-tumor effects and amelioration of disease phenotypes in preclinical models.
Mechanism of Action
iP300w specifically targets the catalytic HAT domain of p300 and CBP. This inhibition leads to a rapid decrease in the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 27 (H3K27ac), which are key marks of active enhancers and promoters. The reduction in histone acetylation results in a more condensed chromatin state, leading to the transcriptional repression of genes regulated by transcription factors that recruit p300/CBP.
Figure 1: Mechanism of iP300w Action.
In Vivo Applications and Efficacy
iP300w has demonstrated significant efficacy in several preclinical models, as summarized in the tables below.
Table 1: In Vivo Efficacy of iP300w in Ewing Sarcoma Xenograft Model
Table 2: In Vivo Efficacy of iP300w in a Facioscapulohumeral Muscular Dystrophy (FSHD) Mouse Model
Parameter
Dox-Treated (Control)
Dox + iP300w-Treated
Reference
Mouse Model
iDUX4pA;HSA-rtTA
iDUX4pA;HSA-rtTA
Induction of DUX4
Doxycycline (5 mg/kg, i.p.)
Doxycycline (5 mg/kg, i.p.)
Treatment Regimen
PBS
0.3 mg/kg/day, intraperitoneal
Treatment Duration
12 days
12 days
Effect on Muscle Mass
Significant muscle loss in quadriceps
Reversal of muscle loss
DUX4 Target Gene Expression
Upregulated
Suppressed
Table 3: In Vivo Efficacy of iP300w in CIC-DUX4 Sarcoma (CDS) Xenograft Model
Parameter
Control Group
iP300w-Treated Group
Reference
Mouse Strain
NSG
NSG
Cell Line
Patient-derived
Patient-derived
Treatment Regimen
Vehicle
1.4 mg/kg, twice daily, intraperitoneal
Outcome
Progressive tumor growth
Prevention of tumor growth
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with iP300w. Specific parameters may need to be optimized for different cell lines, mouse strains, and experimental goals.
Application Notes and Protocols for iP300w in Mouse Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of iP300w, a potent inhibitor of the histon...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of iP300w, a potent inhibitor of the histone acetyltransferases (HATs) p300 and CBP, for use in preclinical mouse models. The following protocols and data are intended to guide researchers in the effective application of iP300w for in vivo studies.
Quantitative Data Summary
The following tables summarize the reported dosages and administration of iP300w in various mouse models.
Table 1: iP300w Dosage and Administration in Mouse Models
iP300w is a potent and selective inhibitor of the paralogous histone acetyltransferases p300 and CBP. These enzymes play a critical role in regulating gene expression by acetylating histone proteins (primarily at H3K27), which leads to a more open chromatin structure and facilitates the binding of transcription factors. p300/CBP act as transcriptional coactivators for a multitude of transcription factors involved in cell proliferation, survival, and differentiation. In many cancers, p300/CBP are overexpressed or hyperactive, leading to the aberrant activation of oncogenic pathways.
By inhibiting the catalytic HAT domain of p300/CBP, iP300w prevents histone acetylation, leading to a more condensed chromatin state and the repression of target gene transcription. This is particularly effective in cancers driven by fusion oncoproteins, such as CIC-DUX4 sarcoma, where the fusion protein relies on p300/CBP to activate its target genes and drive oncogenesis.
Caption: Mechanism of action of iP300w in inhibiting p300/CBP signaling.
Experimental Workflow
A typical in vivo study using iP300w in a xenograft mouse model involves several key steps, from cell culture to tumor analysis.
Caption: A typical experimental workflow for evaluating iP300w efficacy in a mouse xenograft model.
Experimental Protocols
1. Preparation of iP300w for In Vivo Administration
iP300w is soluble in DMSO. For in vivo applications, a stock solution in DMSO should be prepared and then diluted to the final working concentration in a sterile vehicle such as phosphate-buffered saline (PBS).
Materials:
iP300w powder
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Prepare a 10 mM stock solution of iP300w in DMSO. For example, for a compound with a molecular weight of 618.57 g/mol , dissolve 6.186 mg of iP300w in 1 mL of DMSO.
Vortex briefly to ensure complete dissolution.
Store the stock solution at -20°C.
On the day of injection, thaw the stock solution and dilute it with sterile PBS to the final desired concentration. For example, to prepare a 0.3 mg/kg dose for a 25g mouse in a 100 µL injection volume, you would need a final concentration of 0.075 mg/mL.
Important Considerations for Vehicle Preparation:
The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.
Always prepare fresh dilutions for each day of injection.
The vehicle for the control group should contain the same final concentration of DMSO as the treatment group.
2. Administration Protocols
The choice of administration route can depend on the specific mouse model and experimental goals. Intraperitoneal injection has been successfully used in published studies with iP300w.
a. Intraperitoneal (IP) Injection
Materials:
Appropriately diluted iP300w solution
Sterile 1 mL syringes
Sterile 27-30 gauge needles
Procedure:
Restrain the mouse appropriately.
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
Insert the needle at a 15-20 degree angle.
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
Slowly inject the solution.
Withdraw the needle and return the mouse to its cage.
Monitor the mouse for any signs of distress post-injection.
b. Subcutaneous (SC) Injection
Materials:
Appropriately diluted iP300w solution
Sterile 1 mL syringes
Sterile 25-27 gauge needles
Procedure:
Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a tent.
Insert the needle into the base of the tented skin, parallel to the spine.
Gently aspirate to check for blood.
Inject the solution, which will form a small bleb under the skin.
Withdraw the needle and gently massage the area to help disperse the solution.
Return the mouse to its cage and monitor.
c. Oral Gavage (PO)
Materials:
Appropriately diluted iP300w solution
Sterile, flexible feeding tube (20-22 gauge for adult mice)
Sterile 1 mL syringe
Procedure:
Measure the feeding tube from the tip of the mouse's nose to the last rib to ensure proper length for reaching the stomach.
Properly restrain the mouse to keep the head and body in a straight line.
Gently insert the feeding tube into the esophagus. Do not force the tube.
Once the tube is in place, slowly administer the solution.
Carefully remove the tube.
Monitor the mouse for any signs of respiratory distress.
Safety and Toxicology
While specific toxicology studies for iP300w are not extensively published in the public domain, it is a potent inhibitor of p300/CBP, which are crucial for normal cellular function. Therefore, potential for on-target toxicity should be considered. A preclinical safety assessment of a different dual CBP/p300 inhibitor (GNE-781) in rats and dogs showed effects on thrombopoiesis, and deleterious changes in gastrointestinal and reproductive tissues, consistent with the known roles of p300/CBP in stem cell differentiation. Researchers should carefully monitor animals for signs of toxicity, such as weight loss, changes in behavior, and signs of gastrointestinal distress. Dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) in a specific mouse model.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The provided protocols are based on currently available scientific literature and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
Applications of iP300w in FSHD Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Facioscaphumeral muscular dystrophy (FSHD) is a prevalent genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facioscaphumeral muscular dystrophy (FSHD) is a prevalent genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) transcription factor in skeletal muscle.[1][2] DUX4 expression, normally restricted to early embryonic development, triggers a cascade of pathogenic events in muscle cells, including apoptosis, inhibition of myogenesis, and inflammation, ultimately leading to progressive muscle wasting.[3] A key mechanism of DUX4's pathogenic activity is its interaction with the histone acetyltransferases EP300 (also known as p300) and CBP (CREB-binding protein).[1][2] This interaction leads to hyperacetylation of histone H3, altering the chromatin landscape and driving the expression of DUX4 target genes.
iP300w is a novel, potent, and specific spirocyclic inhibitor of the histone acetyltransferase (HAT) activity of EP300/CBP. In the context of FSHD research, iP300w serves as a critical tool to probe the DUX4 signaling pathway and as a potential therapeutic agent. By inhibiting EP300/CBP, iP300w effectively blocks DUX4-mediated transcriptional activation and its cytotoxic effects. This document provides detailed application notes and protocols for the use of iP300w in FSHD research, based on foundational studies.
Mechanism of Action of iP300w in FSHD
The pathogenic activity of DUX4 in FSHD is critically dependent on its ability to recruit the EP300/CBP coactivators to the chromatin. The C-terminus of the DUX4 protein directly interacts with EP300/CBP, leading to local histone H3 acetylation (specifically at lysine 27, H3K27ac) and the transcriptional activation of DUX4 target genes. This process also results in a surprising global increase in histone H3 hyperacetylation. iP300w directly inhibits the HAT activity of EP300/CBP, thereby preventing both the local and global histone acetylation changes induced by DUX4. This leads to the suppression of DUX4 target gene expression and a reversal of DUX4-induced cell death.
Application Notes and Protocols for Studying CIC-DUX4 Sarcoma Using the iP300w High-Content Imaging System
For Researchers, Scientists, and Drug Development Professionals Introduction to CIC-DUX4 Sarcoma CIC-DUX4 sarcoma is a rare and aggressive soft tissue cancer that primarily affects young adults.[1][2] It is characterized...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to CIC-DUX4 Sarcoma
CIC-DUX4 sarcoma is a rare and aggressive soft tissue cancer that primarily affects young adults.[1][2] It is characterized by a specific chromosomal translocation that creates a CIC-DUX4 fusion oncoprotein.[1][2] This fusion protein acts as an aberrant transcription factor, driving tumorigenesis, metastasis, and resistance to chemotherapy.[3] Unlike the wild-type CIC protein, which is a transcriptional repressor, the CIC-DUX4 fusion protein functions as a transcriptional activator. This leads to the upregulation of target genes such as ETV4, CCNE1, and CCND2, which are involved in cell cycle progression and invasion. The distinct molecular profile of CIC-DUX4 sarcoma, which differentiates it from other round cell sarcomas like Ewing sarcoma, presents unique opportunities for targeted therapeutic strategies.
The iP300w is a high-content imaging system designed for automated, high-throughput analysis of cellular models. Its capabilities in multi-parametric quantitative imaging of 2D and 3D cell cultures make it an ideal platform for investigating the complex biology of CIC-DUX4 sarcoma and for screening potential therapeutic agents.
Key Signaling Pathways in CIC-DUX4 Sarcoma
Several critical signaling pathways are dysregulated in CIC-DUX4 sarcoma, offering potential targets for therapeutic intervention. The CIC-DUX4 fusion protein directly influences these pathways through its transcriptional activity.
MAPK/ERK Pathway: The wild-type CIC protein is involved in a negative feedback loop that represses the MAPK/ERK pathway. In CIC-DUX4 sarcoma, this regulation is altered, leading to sustained signaling that promotes cell proliferation.
PI3K/AKT/mTOR Pathway: This pathway is often activated in CIC-DUX4 sarcoma and is crucial for tumor cell growth and survival. Integrated molecular characterization has revealed an HMGA2/IGF2BP/IGF2/IGF1R/AKT/mTOR axis as a key feature of this sarcoma.
Cell Cycle Regulation: The CIC-DUX4 oncoprotein upregulates the expression of key cell cycle regulators, including Cyclin E1 (CCNE1) and Cyclin D2 (CCND2), leading to uncontrolled cell division. The CCNE-CDK2 complex has been identified as a significant therapeutic target.
Application 1: High-Throughput Drug Screening in 2D Monolayers
This application describes a high-throughput screen to identify compounds that inhibit the proliferation of CIC-DUX4 sarcoma cells.
Seed cells into 96- or 384-well clear-bottom imaging plates at a predetermined optimal density.
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
Prepare a library of compounds at various concentrations.
Add compounds to the cell plates using an automated liquid handler. Include appropriate vehicle controls (e.g., DMSO).
Incubate for 48-72 hours.
3. Staining:
Add a solution containing Hoechst 33342 (for nuclear staining) and a viability dye (e.g., Calcein AM) to each well.
Incubate for 30 minutes at 37°C.
4. Imaging with the iP300w:
Acquire images using the 10x objective.
Use the DAPI channel for Hoechst 33342 and the FITC channel for the viability dye.
Configure automated image acquisition for the entire plate.
5. Image Analysis:
Use the iP300w analysis software to segment and count the total number of cells (Hoechst 33342 positive) and the number of viable cells (Calcein AM positive).
Calculate the percentage of viable cells for each treatment condition.
Data Presentation
Compound
Concentration (µM)
Total Cell Count
Viable Cell Count
% Viability
Vehicle (DMSO)
-
10,000
9,500
95.0%
Drug A
1
8,000
7,200
90.0%
Drug A
10
4,000
2,000
50.0%
Drug B
1
9,800
9,310
95.0%
Drug B
10
9,600
9,120
95.0%
Experimental Workflow
Caption: High-throughput drug screening workflow.
Application 2: 3D Spheroid Invasion Assay
This protocol details the use of the iP300w to assess the invasive potential of CIC-DUX4 sarcoma cells in a 3D spheroid model. Three-dimensional cell cultures are increasingly recognized as more physiologically relevant models for cancer research.
Experimental Protocol
1. Spheroid Formation:
Seed CIC-DUX4 sarcoma cells into ultra-low attachment round-bottom 96-well plates.
Centrifuge the plates briefly to facilitate cell aggregation.
Incubate for 48-72 hours to allow for spheroid formation.
2. Embedding and Treatment:
Carefully embed the spheroids in a basement membrane matrix (e.g., Matrigel).
Add media containing the test compounds or vehicle control.
3. Imaging with the iP300w:
Acquire brightfield or confocal images of the spheroids at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).
Use a low magnification objective (e.g., 4x) to capture the entire spheroid and the surrounding matrix.
For confocal imaging, a fluorescent cytoplasmic stain can be used to visualize invading cells.
4. Image Analysis:
Use the iP300w's 3D analysis module to measure the area or volume of the spheroid core and the extent of cell invasion into the surrounding matrix over time.
Quantify the number and distance of invading cells.
Data Presentation
Treatment
Time (hours)
Spheroid Core Area (µm²)
Invasion Area (µm²)
Vehicle
0
50,000
0
Vehicle
48
48,000
25,000
Inhibitor C (10 µM)
0
51,000
0
Inhibitor C (10 µM)
48
50,000
5,000
Signaling Pathway Diagram
Caption: CIC-DUX4 driven invasion pathway.
Application 3: Quantifying Target Engagement and Downstream Effects
This application focuses on using the iP300w to quantify the expression and localization of key proteins in the CIC-DUX4 signaling network in response to targeted inhibitors.
Experimental Protocol
1. Cell Culture and Treatment:
Seed CIC-DUX4 sarcoma cells on 96-well imaging plates.
Treat with targeted inhibitors (e.g., CDK2 inhibitor, PI3K/mTOR inhibitor) for various durations.
2. Immunofluorescence Staining:
Fix, permeabilize, and block the cells.
Incubate with primary antibodies against target proteins (e.g., phospho-AKT, Cyclin E1, ETV4).
Incubate with fluorescently labeled secondary antibodies.
Counterstain nuclei with DAPI.
3. Imaging with the iP300w:
Acquire multi-channel fluorescence images using a 20x or 40x objective.
Capture images from the DAPI, FITC, and Cy5 channels corresponding to the nuclear, phospho-AKT, and Cyclin E1 stains, respectively.
4. Image Analysis:
Use the software to define cellular compartments (nucleus and cytoplasm) based on the DAPI stain.
Quantify the fluorescence intensity of the target proteins within each compartment.
Analyze changes in protein expression levels and subcellular localization.
Data Presentation
Treatment
p-AKT Nuclear Intensity (a.u.)
Cyclin E1 Nuclear Intensity (a.u.)
Vehicle
1500
2000
PI3K/mTORi (1 µM)
500
1950
CDK2i (1 µM)
1450
800
Signaling Pathway Diagram
Caption: Targeted inhibition of key pathways.
Conclusion
The iP300w high-content imaging system provides a powerful platform for advancing research into CIC-DUX4 sarcoma. By enabling automated, quantitative analysis of complex cellular models, the system can accelerate the identification of novel therapeutic strategies for this challenging disease. The detailed protocols and applications presented here offer a framework for leveraging the capabilities of the iP300w to unravel the biology of CIC-DUX4 sarcoma and to screen for effective treatments.
Application Note: High-Throughput Screening for p300/CBP Histone Acetyltransferase Inhibitors
Introduction An important point of clarification is that "iP300w" is not a high-throughput screening (HTS) system. Instead, it is a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltr...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
An important point of clarification is that "iP300w" is not a high-throughput screening (HTS) system. Instead, it is a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs). This application note will, therefore, focus on the application of high-throughput screening assays for the discovery and characterization of p300/CBP inhibitors like iP300w.
The histone acetyltransferases p300 (also known as KAT3B) and its paralog CBP (CREB-binding protein) are crucial coactivators that play a significant role in regulating gene expression. They function by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure, which facilitates the binding of transcription factors and the transcriptional machinery, ultimately promoting gene expression. Aberrant p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. High-throughput screening is an essential methodology for identifying novel and potent inhibitors of p300/CBP from large compound libraries.
p300/CBP Signaling Pathway
The p300/CBP proteins are key nodes in cellular signaling, integrating various upstream signals to control gene expression programs that govern cell proliferation, differentiation, and apoptosis. A simplified representation of their signaling pathway is depicted below.
Figure 1: Simplified p300/CBP Signaling Pathway.
High-Throughput Screening for p300/CBP Inhibitors
A typical HTS campaign to identify novel p300/CBP inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Figure 2: General HTS Workflow for p300/CBP Inhibitors.
HTS Assay Formats for p300/CBP
Several assay formats are suitable for HTS of p300/CBP inhibitors. The choice of assay depends on factors such as sensitivity, cost, throughput, and the availability of reagents and instrumentation. Key assay formats are summarized in the table below.
Assay Format
Principle
Advantages
Disadvantages
Radiometric Assay
Measures the incorporation of a radiolabeled acetyl group from [³H]acetyl-CoA onto a histone substrate.[1][2]
"Gold standard", high sensitivity, direct measurement.[1]
Use of radioactivity, requires separation steps.[3]
Fluorescence-Based
Detects the generation of Coenzyme A-SH (CoA-SH) with a thiol-reactive fluorescent probe.[4]
Non-radioactive, homogeneous format.
Potential for compound interference.
TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody recognizing the histone and an acceptor-labeled antibody recognizing the acetyl-lysine mark.
Homogeneous, high sensitivity, ratiometric detection reduces interference.
Requires specific antibodies and labeled reagents.
AlphaLISA
Amplified Luminescent Proximity Homogeneous Assay where donor and acceptor beads are brought into proximity by the acetylated histone product, generating a chemiluminescent signal.
No-wash, highly sensitive, amenable to automation.
Potential for light-scattering compound interference.
Experimental Protocols
Protocol 1: AlphaLISA HTS Assay for p300 Inhibition
This protocol is adapted for a 384-well plate format and is suitable for automated HTS.
Materials:
Recombinant p300 enzyme
Biotinylated histone H3 peptide substrate
Acetyl-CoA
AlphaLISA anti-acetyl-lysine Acceptor beads
Streptavidin-coated Donor beads
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 1 mM DTT)
Test compounds in DMSO
384-well white opaque microplates
Procedure:
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) into the wells of a 384-well plate. For controls, dispense DMSO.
Enzyme and Substrate Addition: Prepare a master mix containing p300 enzyme and biotinylated H3 peptide in assay buffer. Add 5 µL of this mix to each well.
Initiate Reaction: Prepare a solution of Acetyl-CoA in assay buffer. Add 5 µL to each well to start the enzymatic reaction.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Prepare a detection mix containing AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in the dark. Add 10 µL of this mix to each well.
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
Read Plate: Read the plate on an Alpha-compatible plate reader.
Protocol 2: Cellular Assay for Target Engagement
This protocol measures the levels of a specific histone acetylation mark (e.g., H3K27ac) in cells treated with a p300/CBP inhibitor.
Materials:
Cells (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition)
Cell culture medium and supplements
Test inhibitor (e.g., iP300w or a hit from the primary screen)
Cell lysis buffer
Primary antibody against H3K27ac
Secondary detection reagents (e.g., for Western blot or in-cell ELISA)
Procedure:
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 24 hours).
Cell Lysis: Remove the culture medium and lyse the cells directly in the wells using a suitable lysis buffer.
Detection (In-Cell ELISA):
Fix the cells and permeabilize them.
Incubate with a primary antibody against H3K27ac.
Wash and incubate with an HRP-conjugated secondary antibody.
Add a chemiluminescent substrate and read the luminescence on a plate reader.
Data Analysis: Normalize the H3K27ac signal to the total cell number or a housekeeping protein. Calculate the IC50 value for the inhibition of histone acetylation.
Data Presentation
The following tables summarize key quantitative data for a typical HTS campaign for p300/CBP inhibitors.
Table 1: HTS Assay Parameters
Parameter
Value
Reference
Plate Format
384-well
Assay Volume
10 - 20 µL
p300 Concentration
0.2 - 1 nM
Histone Peptide Substrate
50 - 400 µM
Acetyl-CoA Concentration
10 - 50 µM
Z'-factor
> 0.5
Table 2: Example IC50 Values for p300/CBP Inhibitors
Compound
Target
Assay Type
IC50 (nM)
Reference
iP300w
p300
HTRF
33
N/A
A-485
p300
Biochemical
~20
C646
p300
Radiometric
400 (Ki)
High-throughput screening is a powerful and indispensable tool for the identification of novel inhibitors of p300/CBP histone acetyltransferases. A variety of robust and sensitive assay formats, such as AlphaLISA and TR-FRET, are available for primary screening. Hits from these screens can be further validated and characterized through a cascade of secondary biochemical and cellular assays to identify promising lead compounds for further drug development. The successful application of these HTS methodologies has the potential to deliver novel therapeutics for the treatment of cancer and other diseases driven by aberrant p300/CBP activity.
Application Notes: iP300w as a Chemical Probe for p300/CBP Function
For Researchers, Scientists, and Drug Development Professionals Introduction The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-ac...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2][3] Functioning as histone acetyltransferases (HATs), they catalyze the acetylation of histone tails, notably at lysine 18 and 27 of histone H3 (H3K18ac and H3K27ac), which are marks associated with active enhancers and promoters.[3][4] By modulating chromatin structure, p300/CBP influence a wide array of cellular processes, including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in the pathology of numerous diseases, including cancer.
iP300w is a potent and selective small molecule inhibitor of the catalytic HAT activity of p300 and CBP. It serves as a valuable chemical probe for dissecting the specific functions of these master coactivators in both normal physiology and disease states.
Mechanism of Action
iP300w is a spirocyclic compound that selectively inhibits the histone acetyltransferase (HAT) domain of p300/CBP. This inhibition prevents the transfer of acetyl groups to histone substrates, leading to a global reduction in histone H3 acetylation, particularly at H3K18 and H3K27. Consequently, the expression of genes regulated by p300/CBP-dependent enhancers and promoters is suppressed.
Applications in Research and Drug Development
iP300w is a versatile tool for investigating the biological roles of p300/CBP. Key applications include:
Elucidating p300/CBP-Dependent Gene Regulation: By acutely inhibiting their HAT activity, researchers can identify genes and pathways directly regulated by p300/CBP using transcriptomic approaches like RNA sequencing.
Studying Disease Mechanisms: iP300w has been instrumental in studying diseases driven by aberrant p300/CBP activity.
Facioscapulohumeral Muscular Dystrophy (FSHD): iP300w reverses the global histone H3 hyperacetylation and overexpression of target genes mediated by the DUX4 transcription factor, and inhibits DUX4-mediated cytotoxicity.
CIC-DUX4 Sarcoma (CDS): This aggressive sarcoma is dependent on p300/CBP for oncogenesis. iP300w effectively suppresses CIC-DUX4 transcriptional activity, reverses induced acetylation, and prevents the growth of established xenograft tumors in vivo.
Ewing Sarcoma: Pharmacological inhibition of p300/CBP with iP300w induces senescence and triggers cell cycle arrest in Ewing sarcoma cells.
In Vivo Studies: The efficacy of iP300w has been demonstrated in mouse models of FSHD and CDS, highlighting its potential for preclinical studies. For instance, in an FSHD mouse model, iP300w inhibited DUX4 target gene expression at a dose of 0.3 mg/kg per day. In a mouse CDS xenograft model, iP300w suppressed tumor growth.
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of iP300w in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of iP300w or vehicle control (DMSO).
Incubate the plate for the desired time period (e.g., 48 hours).
Equilibrate the plate and the ATP-based reagent to room temperature for 30 minutes.
Add the ATP-based reagent to each well according to the manufacturer's instructions.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation levels upon iP300w treatment.
Materials:
Cells treated with iP300w or vehicle control
Ice-cold PBS
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and RNA Isolation: Treat cells with iP300w or vehicle. Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA.
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable results.
Library Preparation:
Enrich for mRNA using oligo(dT)-magnetic beads.
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
Synthesize the second cDNA strand.
Perform end-repair, A-tailing, and ligate sequencing adapters.
Amplify the library via PCR to add indexes and generate sufficient material for sequencing.
Library Quantification and Sequencing: Quantify the final libraries and pool them for sequencing on a high-throughput platform.
Data Analysis:
Perform quality control on the raw sequencing reads.
Align the reads to a reference genome.
Quantify gene expression levels.
Perform differential gene expression analysis to identify genes up- or down-regulated by iP300w treatment.
Conduct pathway and gene ontology analysis to understand the biological implications of the observed transcriptional changes.
This protocol is for mapping genome-wide changes in histone acetylation marks (e.g., H3K27ac) after iP300w treatment.
Materials:
Cells treated with iP300w or vehicle control
Formaldehyde (for cross-linking)
Glycine
Lysis buffers
Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing
ChIP-validated antibody (e.g., anti-H3K27ac)
Protein A/G magnetic beads
Wash buffers (low salt, high salt, LiCl)
Elution buffer
Proteinase K and RNase A
DNA purification kit
NGS library preparation kit
Procedure:
Cell Treatment and Cross-linking: Treat cells with iP300w. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.
Immunoprecipitation (IP):
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
Save a small aliquot as the "input" control.
Incubate the remaining chromatin overnight with the anti-H3K27ac antibody.
Capture the antibody-chromatin complexes using protein A/G beads.
Washes and Elution: Wash the beads sequentially with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA samples. Perform high-throughput sequencing.
Data Analysis:
Align sequenced reads to the reference genome.
Perform peak calling to identify regions of H3K27ac enrichment.
Compare the enrichment profiles between iP300w-treated and control samples to identify differential regions.
Annotate peaks to nearby genes and perform functional analysis.
CETSA is used to verify the direct binding of iP300w to its target proteins (p300/CBP) inside intact cells by measuring changes in their thermal stability.
Materials:
Intact cells
iP300w and vehicle control (DMSO)
PBS
Thermal cycler or heating blocks
Lysis buffer with protease inhibitors
Equipment for protein detection (e.g., Western blot setup)
Procedure:
Compound Treatment: Treat cells with iP300w or vehicle control for a sufficient time to allow for cell penetration and target binding.
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p300 or CBP remaining at each temperature using Western blotting or another sensitive protein detection method.
Data Interpretation: A ligand-bound protein is typically more stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plotting the amount of soluble protein against temperature will generate a "melting curve." A shift in this curve to higher temperatures in the iP300w-treated samples indicates direct target engagement.
Visualizations
p300/CBP Signaling Pathway
Caption: Simplified pathway of p300/CBP-mediated transcriptional activation and its inhibition by iP300w.
Experimental Workflow for iP300w Probe Analysis
Caption: A typical experimental workflow to characterize the effects of the chemical probe iP300w.
iP300w Mechanism of Action
Caption: Logical flow diagram illustrating the mechanism of action for the chemical probe iP300w.
Technical Support Center: Troubleshooting iP300w Solubility Issues
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with the p300/CBP inhibitor, iP300w. Frequently A...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with the p300/CBP inhibitor, iP300w.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of iP300w?
For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. iP300w is readily soluble in DMSO.[1]
Q2: I've observed precipitation after adding my iP300w DMSO stock to my aqueous buffer/cell culture medium. What is the likely cause?
This is a common issue known as "solvent shock." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. Other contributing factors can include:
The final concentration of iP300w exceeding its solubility limit in the aqueous medium.
The pH of the aqueous buffer being unfavorable for iP300w solubility.
Interactions between iP300w and components of the cell culture medium, such as salts and proteins.
Temperature shifts between the stock solution and the aqueous medium.
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
To minimize solvent-induced toxicity in cell-based assays, the final concentration of DMSO should generally be kept below 0.5% (v/v). For sensitive cell lines, a final concentration of 0.1% or lower is often recommended. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How should I store my iP300w stock solution?
DMSO stock solutions of iP300w should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is best to aliquot the stock solution into single-use volumes.
Data Presentation: iP300w Solubility
The following table summarizes the known solubility of iP300w in DMSO as reported by various suppliers.
Note: The molecular weight of iP300w is approximately 618.55 g/mol . Batch-specific molecular weights may vary slightly.
Troubleshooting Guides
Issue 1: Precipitate forms in the DMSO stock solution.
Possible Cause: The DMSO may have absorbed water, reducing its solvating capacity.
Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.
Possible Cause: The concentration of the stock solution is too high.
Solution: Prepare a new stock solution at a slightly lower concentration.
Possible Cause: The compound has come out of solution during storage, especially after a freeze-thaw cycle.
Solution: Gently warm the vial to 37°C in a water bath and vortex or sonicate briefly to redissolve the compound. Always ensure the solution is clear before use.
Issue 2: Precipitate forms when diluting the DMSO stock into aqueous media.
Possible Cause: "Solvent shock" due to rapid dilution.
Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of the DMSO stock in your target aqueous buffer or media. Then, add this intermediate dilution to the final volume.
Possible Cause: Localized high concentration of the compound.
Solution: Add the iP300w stock solution dropwise to the final volume of pre-warmed (e.g., 37°C) aqueous media while gently vortexing or swirling. This ensures rapid and even dispersion.
Experimental Protocols
Protocol 1: Preparation of a 10 mM iP300w Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of iP300w for subsequent dilutions.
Materials:
iP300w powder (MW: 618.55 g/mol )
Anhydrous, high-purity DMSO
Sterile microcentrifuge tubes or vials
Calibrated balance
Vortex mixer
Sonicator (optional)
Procedure:
Calculate the required mass of iP300w. To prepare 1 mL of a 10 mM stock solution, you will need:
Mass = 10 mmol/L * 1 x 10⁻³ L * 618.55 g/mol = 0.0061855 g = 6.19 mg
Accurately weigh 6.19 mg of iP300w powder and transfer it to a sterile vial.
Add 1 mL of anhydrous, high-purity DMSO to the vial.
Vortex the solution for 1-2 minutes to facilitate dissolution.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also be used to aid dissolution.
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Formulation of iP300w for In Vivo Studies (Intraperitoneal Injection)
This protocol is based on a published study using iP300w in a mouse model.
Objective: To prepare a dilute solution of iP300w in Phosphate-Buffered Saline (PBS) for intraperitoneal injection.
Materials:
10 mM stock solution of iP300w in DMSO (from Protocol 1)
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
On the day of use, thaw an aliquot of the 10 mM iP300w stock solution.
For a final dose of 0.3 mg/kg in a 20g mouse (requiring 6 µg of iP300w), the following dilution can be performed. This example is for a single animal and should be scaled as needed.
The original study administered 0.5 µL of a 10 mM stock diluted in 100 µL of PBS.
To prepare the injection solution, add 0.5 µL of the 10 mM iP300w stock solution to 100 µL of sterile PBS.
Mix thoroughly by gentle vortexing.
Administer the solution intraperitoneally immediately after preparation.
Visualizations
Caption: Inhibition of the p300/CBP signaling pathway by iP300w.
Caption: Troubleshooting workflow for iP300w solubility issues.
Welcome to the technical support center for iP300w, a potent and selective p300/CBP inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for iP300w, a potent and selective p300/CBP inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving iP300w and how can I prepare stock solutions?
A: For preparing stock solutions of iP300w, it is recommended to use a suitable solvent. The provided technical data does not specify a particular solvent, but typically, small molecule inhibitors of this nature are dissolved in DMSO to create a high-concentration stock solution.
To prepare a stock solution, consider the molecular weight of the specific batch of iP300w you are using, as it may vary due to hydration. The following table provides an example of the solvent volumes required for a product with a molecular weight of 618.55.
Stock Solution Concentration
1 mg
5 mg
10 mg
1 mM
1.617 mL
8.083 mL
16.167 mL
5 mM
0.323 mL
1.617 mL
3.233 mL
10 mM
0.162 mL
0.808 mL
1.617 mL
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What could be the reason?
A: The cytotoxic effects of iP300w can be highly specific to the cancer cell type. Research has shown that iP300w effectively reduces viability and inhibits the proliferation of CIC-DUX4 sarcoma (CDS) cells.[1] However, it does not exhibit the same cytotoxic effects on pancreatic or colorectal cancer cell lines. Similarly, in Ewing sarcoma cell lines, while a significant decrease in cell proliferation is observed, the impact on cell viability in other non-ES cell lines might be less pronounced, with only a slight decrease at higher concentrations (e.g., 1.0 μM).
Therefore, it is crucial to consider the genetic background and dependencies of your specific cell line. The primary mechanism of iP300w is the inhibition of p300/CBP, which is particularly relevant in cancers driven by fusion oncoproteins like CIC-DUX4.
Q3: My cells are showing morphological changes and a decrease in proliferation but not significant cell death. Is this a typical response to iP300w?
A: Yes, this is a commonly observed and expected cellular response to iP300w treatment in sensitive cell lines. Treatment with iP300w has been shown to induce a marked decrease in cell confluence, an increase in cell size, and a more flattened, spread-out morphology, which are characteristic features of cellular senescence. This is further supported by a significant reduction in the proliferation marker Ki-67. In some cell types, such as Ewing sarcoma cells, iP300w induces senescence rather than apoptosis, which is mediated by pathways involving LMNB1 and P15.
Here is a diagram illustrating the logical workflow for troubleshooting unexpected cellular responses:
Caption: Troubleshooting workflow for unexpected cellular responses to iP300w.
Q4: How can I confirm that iP300w is inhibiting its target, p300/CBP, in my experimental system?
A: The primary mechanism of iP300w is the inhibition of p300/CBP-mediated histone acetylation. A key substrate for p300 is H3K9. Therefore, a direct way to confirm target engagement is to measure the levels of H3K9 acetylation (H3K9ac) in your cells following treatment with iP300w. A significant decrease in H3K9ac levels would indicate successful inhibition of p300/CBP. This can be assessed using techniques such as Western blotting or immunofluorescence with an antibody specific for H3K9ac.
The following diagram illustrates the signaling pathway inhibited by iP300w:
Caption: Mechanism of action of iP300w in inhibiting p300/CBP signaling.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using ATP-based Assay
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with a serial dilution of iP300w (e.g., 0.01 μM to 10 μM) and a vehicle control (DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
ATP Measurement: Use a commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
Luminescence Reading: Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for H3K9 Acetylation
Cell Lysis: Treat cells with iP300w or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9ac (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize the H3K9ac signal to the total Histone H3 signal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of iP300w in their experim...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of iP300w in their experiments. The information provided is curated to address common challenges related to the stability and handling of iP300w in solution.
Frequently Asked Questions (FAQs)
Q1: What is iP300w and what are its primary uses in research?
A1: iP300w is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP. It is utilized in research to study the roles of these epigenetic regulators in various biological processes, including gene transcription, cell cycle control, and development. Given its activity, it is a valuable tool for investigating therapeutic strategies in diseases such as cancer and facioscapulohumeral muscular dystrophy (FSHD).
Q2: What are the recommended solvent and storage conditions for iP300w?
A2: iP300w is readily soluble in dimethyl sulfoxide (DMSO).[1][2] Stock solutions in DMSO should be stored at -20°C for long-term stability.[1][2] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: My iP300w, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. Why is this happening and how can I prevent it?
A3: This is a common issue for hydrophobic compounds like iP300w. DMSO is a powerful organic solvent, but its ability to keep a compound in solution diminishes significantly when diluted into an aqueous buffer. If the final concentration of iP300w in your aqueous medium exceeds its solubility limit, it will precipitate.
To prevent this, consider the following:
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or buffer is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.
Stepwise Dilution: Add the DMSO stock solution of iP300w to your pre-warmed aqueous buffer slowly while gently vortexing or mixing. This promotes rapid and even dispersion. Avoid adding the aqueous buffer directly to the DMSO stock.
Working Concentration: The solubility of iP300w in aqueous solutions is significantly lower than in DMSO. Ensure your final experimental concentration is below the aqueous solubility limit. If you observe a precipitate, you may need to lower the working concentration.
Q4: Is there any known information on the stability of iP300w in aqueous solutions or cell culture media?
A4: Currently, there is no publicly available quantitative data on the stability of iP300w in various aqueous buffers, cell culture media, or under different conditions such as varying pH, temperature, or light exposure. Based on the chemical structure, which includes a pyrazole ring, there is a potential for degradation under strongly basic conditions. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment and to protect solutions from light.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitate formation in aqueous solution
The final concentration of iP300w exceeds its aqueous solubility limit.
Lower the final working concentration of iP300w.
The final DMSO concentration is too high, causing the compound to "crash out" of solution.
Decrease the final DMSO concentration by using a more concentrated stock or a serial dilution in DMSO before adding to the aqueous buffer.
Improper mixing technique.
Add the DMSO stock to the aqueous buffer in a stepwise manner with continuous gentle mixing.
Inconsistent or unexpected experimental results
Degradation of iP300w in the stock solution.
Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Degradation of iP300w in the aqueous working solution.
Prepare fresh working solutions from the DMSO stock for each experiment. Avoid storing iP300w in aqueous buffers for extended periods.
Photodegradation.
Protect all solutions containing iP300w from direct light by using amber vials or covering containers with aluminum foil.
Cell toxicity observed in vehicle control
High final DMSO concentration.
Ensure the final DMSO concentration in your cell-based assays is below the tolerance level of your specific cell line (typically ≤ 0.5%).
Data Presentation
Table 1: Physicochemical and Solubility Data for iP300w
Not quantitatively determined. Expected to be low.
N/A
Recommended Storage
Store solid at -20°C. Store DMSO stock at -20°C in aliquots.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of iP300w in DMSO
Materials:
iP300w solid (Molecular Weight: 618.55 g/mol )
Anhydrous, sterile-filtered DMSO
Sterile microcentrifuge tubes
Procedure:
Weigh out 1 mg of iP300w solid.
Add 161.7 µL of anhydrous DMSO to the solid.
Vortex the solution until the solid is completely dissolved.
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
Store the aliquots at -20°C.
Protocol 2: General Procedure for Diluting iP300w into Aqueous Buffer
Materials:
10 mM iP300w in DMSO (from Protocol 1)
Pre-warmed sterile aqueous buffer or cell culture medium
Sterile microcentrifuge tubes
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
Prepare an intermediate dilution of iP300w in DMSO if necessary to achieve the desired final DMSO concentration. For this example, a direct dilution is possible.
In a sterile tube, add 999 µL of the pre-warmed aqueous buffer.
Add 1 µL of the 10 mM iP300w DMSO stock solution to the aqueous buffer.
Immediately and gently vortex or pipette up and down to mix thoroughly.
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Troubleshooting workflow for addressing iP300w precipitation in aqueous solutions.
Caption: Potential degradation pathways for iP300w based on its chemical structure.
Technical Support Center: Minimizing Off-Target Effects of iP300w
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing iP300w, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing iP300w, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design experiments that minimize off-target effects and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for iP300w?
A1: iP300w is a potent and selective small molecule inhibitor of the paralogous histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins (specifically H3K18 and H3K27) and other transcription factors.[3] By inhibiting p300/CBP, iP300w can modulate the transcription of specific genes, making it a valuable tool for studying cellular processes and a potential therapeutic agent in diseases such as Facioscapulohumeral muscular dystrophy (FSHD) and certain cancers.[4][5]
Q2: What are the known on-target effects of iP300w?
A2: The primary on-target effect of iP300w is the inhibition of p300/CBP HAT activity. This leads to a reduction in histone H3 acetylation, particularly at lysines 9, 18, and 27 (H3K9ac, H3K18ac, H3K27ac). This epigenetic modification change results in the downregulation of target gene expression. In experimental models, iP300w has been shown to reverse DUX4-mediated global histone H3 hyperacetylation, inhibit the expression of DUX4 target genes, and protect cells from DUX4-mediated cytotoxicity.
Q3: What are the potential off-target effects of iP300w?
A3: While iP300w is described as a selective inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations or with long-term use. Specific off-target interactions for iP300w are not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental system. General strategies for minimizing off-target effects include using the lowest effective concentration and validating findings with orthogonal approaches.
Q4: How can I determine the optimal concentration of iP300w to use in my experiments?
A4: The optimal concentration of iP300w should be determined by performing a dose-response curve in your specific cell type or experimental system. The goal is to use the lowest concentration that elicits the desired on-target effect (e.g., reduction in H3K27ac or downregulation of a target gene) to minimize the risk of engaging lower-affinity off-target proteins. Potent activity of iP300w has been observed at concentrations as low as 0.1 µM in some cell lines.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent phenotypic results.
Possible Cause: The observed phenotype may be due to an off-target effect of iP300w rather than inhibition of p300/CBP.
Troubleshooting Steps:
Perform a Dose-Response Analysis: Test a range of iP300w concentrations. An on-target effect should correlate with the IC50 of the compound for p300/CBP. Off-target effects may only appear at higher concentrations.
Use a Structurally Different p300/CBP Inhibitor: Treat your cells with a p300/CBP inhibitor from a different chemical class (e.g., A-485). If the phenotype is recapitulated, it is more likely to be an on-target effect.
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of p300 or CBP that is resistant to iP300w. Reversal of the phenotype in cells expressing the resistant mutant would provide strong evidence for an on-target mechanism.
Utilize Genetic Knockdown: Use techniques like siRNA or CRISPR/Cas9 to knockdown p300 and/or CBP. If the phenotype of genetic knockdown mirrors that of iP300w treatment, it supports an on-target effect.
Issue 2: I am observing significant cytotoxicity in my cell line.
Possible Cause: The inhibitor may be engaging off-targets that are critical for cell survival.
Troubleshooting Steps:
Lower the Concentration: Determine the minimal concentration of iP300w required for on-target inhibition and use a concentration at or slightly above the IC50 for p300/CBP.
Assess Cell Viability Across Multiple Cell Lines: Run cytotoxicity assays in different cell lines to determine if the toxicity is cell-type specific.
Profile for Off-Target Liabilities: Consider submitting iP300w for broad-panel screening against a variety of kinases and other protein families to identify potential off-target interactions that could mediate toxicity.
Data Presentation
To aid in the clear and concise presentation of experimental data, we recommend structuring your quantitative findings in tables.
Table 1: On-Target Potency of iP300w
Assay Type
Target
IC50 / EC50
Reference
Histone Acetyltransferase Assay
p300
19 nM
HTRF Assay (p300-mediated H3K9ac)
p300
33 nM
Cellular Assay (H3K27ac)
p300/CBP
5 nM
Table 2: Experimental Log for On- and Off-Target Validation
Experiment
Cell Line
iP300w Concentration
On-Target Readout (e.g., % H3K27ac reduction)
Phenotypic Readout
Off-Target Control (e.g., Rescue, Orthogonal Inhibitor)
Outcome
Example
LHCN-iDUX4
1 µM
85%
Increased cell viability
A-485 recapitulated phenotype
Likely On-Target
Experimental Protocols
Protocol 1: Cellular Dose-Response Curve for On-Target Engagement
Objective: To determine the concentration range of iP300w that effectively inhibits p300/CBP activity in a cellular context.
Methodology:
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of iP300w in your cell culture medium. Include a vehicle control (e.g., DMSO).
Treatment: Treat the cells with the different concentrations of iP300w for a predetermined amount of time (e.g., 24 hours).
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
Western Blot Analysis: Perform a Western blot to detect the levels of acetylated H3K27 (H3K27ac) and total Histone H3.
Data Analysis: Quantify the band intensities for H3K27ac and normalize to total H3. Plot the normalized H3K27ac levels against the log of the iP300w concentration to determine the EC50.
Protocol 2: Genetic Knockdown for Phenotype Validation
Objective: To validate that the observed phenotype from iP300w treatment is a direct result of p300/CBP inhibition.
Methodology:
siRNA Transfection: Transfect cells with siRNAs targeting p300 and CBP, as well as a non-targeting control siRNA.
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
Phenotypic Assay: Perform the same phenotypic assay that was used to characterize the effects of iP300w.
Western Blot Verification: Concurrently, lyse a parallel set of treated cells and perform a Western blot to confirm the knockdown of p300 and CBP protein levels.
Data Comparison: Compare the phenotype observed with siRNA knockdown to that observed with iP300w treatment. A similar phenotype supports an on-target effect.
Visualizations
Caption: On-Target Signaling Pathway of iP300w.
Caption: Workflow for Minimizing Off-Target Effects.
This technical support center provides guidance for researchers and drug development professionals on the use of iP300w, a potent p300/CBP inhibitor, and its negative control, iP300v. Below you will find frequently asked...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers and drug development professionals on the use of iP300w, a potent p300/CBP inhibitor, and its negative control, iP300v. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of these compounds in your research.
Frequently Asked Questions (FAQs)
Q1: What are iP300w and iP300v, and what is their primary application?
A1: iP300w is a potent small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). It is used to study the downstream effects of p300/CBP inhibition in various biological contexts. iP300v is a stereoisomer of iP300w that is inactive against p300/CBP and serves as an ideal negative control for experiments involving iP300w. Their primary application is in investigating the role of p300/CBP in gene regulation, particularly in models of diseases like Facioscapulohumeral Muscular Dystrophy (FSHD) where the transcription factor DUX4 is aberrantly expressed.[1][2]
Q2: How should I reconstitute and store iP300w and iP300v?
A2: Both iP300w and iP300v are soluble in DMSO.[3] For detailed instructions on preparing stock solutions, refer to the manufacturer's datasheet. It is recommended to store the powdered compounds and stock solutions at -20°C.[3]
Q3: What are the expected effects of iP300w in a DUX4-expression system?
A3: In cellular models where DUX4 expression is induced, iP300w is expected to rescue cells from DUX4-mediated cytotoxicity.[1] It also reverses the overexpression of DUX4 target genes by inhibiting the p300/CBP-mediated histone acetylation required for their transcription.
Q4: Why is it crucial to use the iP300v negative control?
A4: Using the inactive stereoisomer iP300v as a negative control is essential to demonstrate that the observed biological effects of iP300w are specifically due to the inhibition of p300/CBP and not due to off-target effects of the chemical scaffold.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
No observable effect of iP300w on cell viability or DUX4 target gene expression.
1. Compound inactivity: Improper storage or handling may have led to compound degradation. 2. Suboptimal concentration: The concentration of iP300w may be too low for your specific cell type or experimental conditions. 3. Low p300/CBP dependence: The cellular process you are studying may not be highly dependent on p300/CBP activity.
1. Ensure proper storage of iP300w at -20°C. Prepare fresh stock solutions in DMSO. 2. Perform a dose-response experiment to determine the optimal concentration of iP300w for your cell line. Concentrations in the range of 0.1 µM to 1 µM have been shown to be effective in myoblast cell lines. 3. Confirm p300/CBP expression in your cell line via Western blot.
High background or off-target effects observed with iP300w.
1. Compound concentration too high: High concentrations of any small molecule can lead to non-specific effects. 2. Cellular context: The observed effects may be specific to the cell line or experimental conditions being used.
1. Lower the concentration of iP300w used. 2. Always run parallel experiments with the iP300v negative control at the same concentration as iP300w. This will help differentiate specific p300/CBP inhibition from other effects.
Inconsistent results between experiments.
1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent DUX4 induction: If using an inducible system, variations in the inducer concentration or incubation time can lead to inconsistent DUX4 expression.
1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Ensure precise and consistent induction of DUX4 expression in every experiment.
Experimental Protocols
Cell Viability Assay (ATP-based)
This protocol is adapted from studies investigating the effect of iP300w on DUX4-induced cytotoxicity in human myoblasts.
Materials:
LHCN-M2 human myoblasts with a doxycycline-inducible DUX4 transgene (LHCN-iDUX4)
Seed LHCN-iDUX4 cells in a 96-well opaque plate at a density that will not lead to overconfluence during the experiment.
Allow cells to adhere overnight.
Induce DUX4 expression by adding doxycycline to the culture medium at a final concentration of 200 ng/ml.
Simultaneously, treat the cells with a serial dilution of iP300w or iP300v (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a no-doxycycline control.
Incubate the plate for 48 hours.
Equilibrate the plate and the ATP-based viability reagent to room temperature.
Add the viability reagent to each well according to the manufacturer's instructions.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Normalize the data to the vehicle-treated, non-induced control to calculate percent viability.
Gene Expression Analysis (RT-qPCR)
This protocol describes how to assess the effect of iP300w on the expression of DUX4 target genes.
Materials:
LHCN-iDUX4 cells
Doxycycline
iP300w and iP300v
RNA extraction kit
cDNA synthesis kit
qPCR master mix
Primers for DUX4 target genes (e.g., ZSCAN4, TRIM43) and a housekeeping gene (e.g., GAPDH)
Procedure:
Seed LHCN-iDUX4 cells in a suitable culture plate.
Induce DUX4 expression with doxycycline (200 ng/ml) for a defined period (e.g., 12 hours).
Treat the induced cells with iP300w or iP300v at the desired concentration (e.g., 0.25 µM) for a specified time (e.g., 12 hours). Include a vehicle control.
Harvest the cells and extract total RNA using a commercial kit.
Synthesize cDNA from the extracted RNA.
Perform qPCR using primers for DUX4 target genes and a housekeeping gene for normalization.
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) of iP300w on p300-mediated H3K9 acetylation.
Compound
Target
Assay
IC50 (nM)
iP300w
p300
H3K9 Acetylation
33
iP300v
p300
H3K9 Acetylation
>10,000
Signaling Pathway and Experimental Workflow Diagrams
Caption: DUX4-p300/CBP Signaling Pathway and Inhibition by iP300w.
Caption: General experimental workflow for testing iP300w and iP300v.
Technical Support Center: Interpreting Unexpected Results with iP300w
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with iP300w, a potent p300/CBP inhibitor. Frequently A...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with iP300w, a potent p300/CBP inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibition of histone H3 acetylation after treating my DUX4-expressing cells with iP300w?
A1: Several factors could contribute to this. A key and unexpected finding in DUX4-expressing cells is that DUX4 overexpression leads to a dramatic global increase in acetylated histone H3.[1] The ability of iP300w to reverse this is a primary indicator of its activity. If you are not observing this effect, consider the following:
Compound Concentration: The effective concentration of iP300w is dose-dependent. In studies with immortalized human myoblasts expressing DUX4, a dose-dependent rescue from toxicity was observed at concentrations of 1 µM and above.[1]
Treatment Duration: The timing of treatment and sample collection is critical. In pulse-chase experiments, DUX4 protein levels were shown to increase for up to 4 hours and then decline.[1] The effect of iP300w on DUX4 target genes was observed after 12 hours of treatment.[1]
Cell Line Specificity: The effects of iP300w can be cell-line specific. While it reduces viability in CIC-DUX4 sarcoma (CDS) cells, it does not have the same effect on pancreatic or colorectal cancer cell lines.
Compound Integrity: Ensure the proper storage and handling of iP300w to maintain its activity. It should be stored at -20°C for the long term.
Q2: My non-cancerous cell line is showing unexpected toxicity with iP300w treatment. Is this normal?
A2: While iP300w has shown specificity for certain cancer cell lines, some basal level of histone acetylation reduction occurs even in the absence of DUX4. However, high toxicity in non-target cell lines could indicate an issue with the experimental setup. At low doses, iP300w demonstrates specificity to CDS cancer cell lines. If you observe widespread toxicity, review your dosage and consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: I am not seeing the expected suppression of tumor growth in my in vivo xenograft model. What could be the reason?
A3: In vivo experiments are complex, and multiple factors can influence the outcome. A study using an iDUX4pA mouse model showed that iP300w at a dose of 0.3 mg/kg delivered intraperitoneally was effective. Another study on a mouse CDS xenograft model used injections of 1.4 mg/kg twice a day. If you are not observing the expected anti-tumor activity, consider the following:
Dosage and Administration: Review your dosing regimen and route of administration to ensure they are appropriate for your animal model.
Bioavailability: The bioavailability of the compound can be influenced by various factors.
Tumor Model: The specific characteristics of your xenograft model may influence its sensitivity to p300/CBP inhibition.
Troubleshooting Guide
Unexpected Result
Potential Cause
Recommended Action
No change in histone H3 acetylation levels in DUX4-expressing cells.
Inadequate concentration of iP300w.
Perform a dose-response experiment to determine the optimal concentration (effective concentrations in literature range from 0.1 µM to 1 µM).
Incorrect timing of sample collection.
Optimize the treatment and harvest times. Effects on DUX4 target genes have been observed at 12 hours.
Degraded or inactive compound.
Ensure proper storage of iP300w at -20°C and use a fresh stock solution.
High cytotoxicity observed in control or non-target cell lines.
Concentration of iP300w is too high.
Titrate the concentration of iP300w to find a window where it is effective on the target cells with minimal toxicity to control cells.
Off-target effects.
While iP300w is a potent p300/CBP inhibitor, off-target effects are always a possibility. Consider using the available negative control, iP300v.
Lack of in vivo efficacy in a xenograft model.
Suboptimal dosing or administration route.
Review published in vivo studies for appropriate dosing regimens (e.g., 0.3 mg/kg or 1.4 mg/kg b.i.d. intraperitoneally).
Insufficient compound exposure at the tumor site.
Assess the pharmacokinetics and bioavailability of iP300w in your model system.
The tumor model is not dependent on p300/CBP activity.
Confirm the role of p300/CBP in your specific tumor model through in vitro experiments before moving to in vivo studies.
Experimental Protocols
In Vitro Inhibition of DUX4-Mediated Cytotoxicity
This protocol is based on studies in immortalized human myoblasts with a doxycycline (dox)-inducible DUX4 transgene.
Cell Seeding: Seed LHCN-M2 immortalized human myoblasts modified with a dox-inducible DUX4 transgene in a suitable culture plate.
DUX4 Induction: Induce DUX4 expression by adding doxycycline to the culture medium.
iP300w Treatment: Concurrently with or after DUX4 induction, add iP300w to the medium at the desired concentration (e.g., a dose-response from 0.1 µM to 10 µM).
Incubation: Incubate the cells for 48 hours.
Viability Assay: Assess cell viability using a suitable method (e.g., CellTiter-Glo).
Western Blot for Histone Acetylation
This protocol is adapted from a study investigating the effect of iP300w on global histone H3 acetylation.
Cell Treatment: Treat DUX4-expressing cells with iP300w (e.g., 0.1 µM) for a specified time (e.g., 1, 2, 4, and 8 hours).
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.
Protein Quantification: Determine the protein concentration of each sample.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histone H3 (e.g., H3K27Ac and H3K18Ac) and total histone H3 (as a loading control).
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Visualizing Experimental Workflows and Pathways
Caption: In Vitro Experimental and Western Blot Workflows.
Caption: DUX4-p300/CBP Signaling and iP300w Inhibition.
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for the p300/CBP inhibitor, iP300w. Frequently Asked Questions (FAQs) Q1: What are the recommended long-term storage...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for the p300/CBP inhibitor, iP300w.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid iP300w?
For long-term storage of solid iP300w, it is recommended to store the compound at -20°C.[1][2] The product should be kept dry and in the dark.[1] If stored correctly, iP300w has a shelf life of over three years.[1]
Q2: How should I store iP300w for short-term use?
For short-term storage, solid iP300w can be kept at 0 - 4°C for days to weeks.
Q3: The product arrived at ambient temperature. Is it still viable?
Yes. iP300w is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping conditions, including time spent in customs.
Q4: What is the recommended solvent for iP300w and how should I store the stock solution?
iP300w is soluble in DMSO. Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpected experimental results or loss of compound activity.
Improper storage conditions leading to degradation.
Verify that the compound has been stored according to the recommended long-term (-20°C) or short-term (0 - 4°C) conditions. Ensure the storage location is dry and dark.
Difficulty dissolving the compound.
Use of an incorrect solvent.
Ensure you are using DMSO to dissolve iP300w.
Precipitate observed in the stock solution after thawing.
The compound may have come out of solution at low temperatures.
Gently warm the solution and vortex to redissolve the compound completely before use.
Storage Conditions Summary
Storage Type
Temperature
Duration
State
Long-Term
-20°C
Months to years
Solid Powder or Stock Solution
Short-Term
0 - 4°C
Days to weeks
Solid Powder or Stock Solution
Shipping
Ambient
Up to a few weeks
Solid Powder
Experimental Protocols
Preparing a Stock Solution
Allow the vial of solid iP300w to equilibrate to room temperature before opening to prevent moisture condensation.
Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of iP300w (MW: 618.55 g/mol ), you would add 161.66 µL of DMSO.
Vortex the solution until the compound is completely dissolved.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Technical Support Center: Addressing iP300w Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the p300/CBP...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the p300/CBP inhibitor, iP300w, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is iP300w and what is its mechanism of action?
A1: iP300w is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] It functions by competing with acetyl-CoA for the catalytic HAT domain of p300/CBP, thereby preventing the acetylation of histone and non-histone protein substrates.[2] This inhibition leads to a more condensed chromatin structure and subsequent downregulation of target gene transcription.[3]
Q2: Which cancer types are sensitive to iP300w?
A2: iP300w has demonstrated significant efficacy in preclinical models of specific cancer types, particularly those driven by fusion oncoproteins that rely on p300/CBP activity. These include CIC-DUX4 sarcoma (CDS) and Ewing sarcoma.[4][5] However, some cancer cell lines, such as those from pancreatic and colorectal cancers, have shown intrinsic resistance to iP300w.
Q3: What are the known mechanisms of resistance to p300/CBP inhibitors like iP300w?
A3: Resistance to p300/CBP inhibitors can be both intrinsic and acquired. The primary mechanisms include:
Functional Redundancy: p300 and CBP have overlapping functions. In some cases, the inhibition of one may be compensated for by the other, leading to a lack of therapeutic effect.
Upregulation of Acetyl-CoA Biosynthesis: Since iP300w is an acetyl-CoA competitive inhibitor, an increase in intracellular acetyl-CoA levels can outcompete the inhibitor, reducing its efficacy.
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of p300/CBP inhibition. Potential pathways include the PI3K/Akt and MAPK/ERK pathways.
Q4: How can I determine if my cell line is resistant to iP300w?
A4: Resistance can be determined by a lack of response to iP300w treatment in various assays. This includes a minimal decrease in cell viability (high IC50 value), no significant change in the acetylation of p300/CBP targets like H3K27, and no downregulation of known target genes.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after iP300w treatment.
Possible Cause
Troubleshooting Steps
Inhibitor Inactivity
1. Verify inhibitor integrity: Ensure iP300w has been stored correctly (at -20°C) and has not undergone multiple freeze-thaw cycles. 2. Confirm working concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line.
Cell Line Insensitivity
1. Confirm p300/CBP expression: Perform a Western blot to verify the expression of both p300 and CBP in your cell line. 2. Assess target engagement: Measure the levels of H3K27 acetylation by Western blot after iP300w treatment. A lack of change suggests the target is not being effectively inhibited. 3. Investigate alternative survival pathways: Your cell line may be driven by signaling pathways independent of p300/CBP.
Experimental Setup
1. Optimize cell seeding density: Ensure that the cell seeding density is appropriate for the duration of the assay. 2. Check incubation time: Extend the incubation time with iP300w (e.g., up to 96 hours) to allow for sufficient time for the inhibitor to exert its effects.
Problem 2: Inconsistent results in Western blot for histone acetylation.
Possible Cause
Troubleshooting Steps
Antibody Issues
1. Validate antibody specificity: Use a well-validated antibody for your target histone modification (e.g., H3K27ac). 2. Optimize antibody dilution: Perform a titration of your primary antibody to determine the optimal concentration.
Sample Preparation
1. Use fresh lysates: Prepare fresh cell lysates for each experiment to avoid protein degradation. 2. Ensure complete lysis: Use a suitable lysis buffer and sonication if necessary to ensure complete nuclear lysis and release of histones.
Loading and Transfer
1. Load equal amounts of protein: Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 2. Use appropriate membrane: For small proteins like histones, use a membrane with a smaller pore size (e.g., 0.2 µm) to improve transfer efficiency.
Data Presentation
Table 1: IC50 Values of iP300w and Related Compounds in Cancer Cell Lines
Compound
Cell Line
Cancer Type
Incubation Time (h)
IC50 (nM)
Reference
iP300w
NCC-CDS-X1
CIC-DUX4 Sarcoma
48
~30
NCC-CDS-X1
CIC-DUX4 Sarcoma
96
<3
A-485
NCC-CDS-X1
CIC-DUX4 Sarcoma
48
~600
NCC-CDS-X1
CIC-DUX4 Sarcoma
96
~100
BT-O2C (iP300w-based degrader)
NCC-CDS-X1
CIC-DUX4 Sarcoma
Not Specified
221
Kitra-SRS
CIC-DUX4 Sarcoma
Not Specified
152
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of iP300w in a cancer cell line.
Materials:
Cancer cell line of interest
Complete culture medium
96-well plates
iP300w (dissolved in DMSO)
MTT reagent (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
Prepare serial dilutions of iP300w in complete culture medium.
Remove the medium from the wells and add 100 µL of the iP300w dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Histone H3K27 Acetylation
Objective: To assess the effect of iP300w on the acetylation of a key p300/CBP target, histone H3 at lysine 27 (H3K27ac).
Materials:
Cancer cell line
6-well plates
iP300w
RIPA lysis buffer with protease and phosphatase inhibitors
Technical Support Center: Refining iP300w Delivery for In Vivo Experiments
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing iP300w in in vivo experiments. Here, you will find troubleshooting guidance, frequently aske...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing iP300w in in vivo experiments. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the in vivo application of iP300w.
Formulation and Administration
Q1: My iP300w solution is precipitating upon dilution for intraperitoneal (i.p.) injection. What should I do?
A1: iP300w has limited aqueous solubility, and precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
Vehicle Optimization: The choice of vehicle is critical. While DMSO is an effective solvent for the stock solution, high concentrations can be toxic to animals. A common strategy for i.p. injection of hydrophobic compounds is to use a co-solvent system. For iP300w, a validated method involves diluting a 10 mM DMSO stock solution into phosphate-buffered saline (PBS) immediately before injection.[1] It is crucial to ensure the final DMSO concentration is as low as possible.
Sonication: After dilution, brief sonication in a water bath can help to dissolve any small precipitates and ensure a homogenous suspension.
Warming the Vehicle: Gently warming the PBS to room temperature before adding the iP300w/DMSO stock can sometimes improve solubility. Ensure the final solution is at an appropriate temperature for injection.
Alternative Formulations: For challenging solubility issues, consider exploring other biocompatible vehicles used for hydrophobic drugs, such as solutions containing cyclodextrins (e.g., SBE-β-CD), polyethylene glycol (PEG), or Tween 80.[2][3] However, these would require validation for your specific experimental model.
Q2: What is the recommended procedure for intraperitoneal injection of iP300w in mice?
A2: Proper i.p. injection technique is crucial for animal welfare and experimental consistency.
Restraint: Securely restrain the mouse to prevent movement and injury.
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[4][5]
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G for mice). Insert the needle at a 30-45 degree angle with the bevel facing up.
Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., blood or urine) is aspirated, which would indicate incorrect placement.
Injection: Slowly and steadily inject the solution.
Post-injection Monitoring: Observe the animal for any signs of distress after the injection.
Efficacy and Dosing
Q3: I am not observing the expected therapeutic effect of iP300w in my in vivo model. What are the potential reasons?
A3: A lack of efficacy can stem from several factors:
Suboptimal Dosing: The dose of iP300w may be too low for your specific model. It is highly recommended to perform a dose-response study to determine the optimal therapeutic window. Published studies have used doses such as 0.3 mg/kg daily in mouse models of Facioscapohumeral muscular dystrophy (FSHD).
Poor Bioavailability: Although i.p. administration generally offers good bioavailability for many compounds, formulation issues can hinder absorption. Ensure your formulation is a fine, homogenous suspension.
Compound Stability: While iP300w is stable when stored correctly, ensure that the compound has not degraded. Prepare fresh dilutions for each injection.
Model-Specific Factors: The underlying biology of your animal model may influence its responsiveness to p300/CBP inhibition.
Q4: What are the signs of toxicity I should monitor for with iP300w administration, and how should I manage them?
A4: While specific toxicity data for iP300w is not extensively detailed in publicly available literature, general signs of toxicity with small molecule inhibitors in mice include:
Clinical Signs: Weight loss, ruffled fur, lethargy, changes in behavior, or signs of pain at the injection site.
Management:
Dose Reduction: The most direct approach is to lower the dose of iP300w.
Dosing Schedule Modification: Consider reducing the frequency of administration (e.g., from daily to every other day).
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation itself. High concentrations of solvents like DMSO can cause adverse effects.
Necropsy and Histopathology: If unexpected mortality or severe toxicity occurs, performing a necropsy and histopathological analysis of major organs can help identify the cause.
Data Interpretation
Q5: I'm seeing unexpected changes in gene expression or phenotype in my iP300w-treated animals. How can I investigate potential off-target effects?
A5: While iP300w is a selective p300/CBP inhibitor, off-target effects are a possibility with any small molecule.
Literature Review: Investigate if other researchers have reported similar unexpected findings with iP300w or other p300/CBP inhibitors.
Control Compounds: If available, using a structurally related but inactive compound as a negative control can help to distinguish on-target from off-target effects.
Dose-Dependence: Determine if the unexpected effects are dose-dependent. On-target effects are typically expected to correlate with the dose of the inhibitor.
Rescue Experiments: If the unexpected phenotype is due to inhibition of a specific off-target, it might be possible to rescue the phenotype by activating that target through other means.
Quantitative Data Summary
The following table summarizes key quantitative data from a preclinical study using iP300w in a mouse model of FSHD.
Parameter
Vehicle Control
iP300w (0.3 mg/kg)
Reference
Animal Model
iDUX4pA;HSA female mice
iDUX4pA;HSA female mice
Administration Route
Intraperitoneal
Intraperitoneal
Dosing Schedule
Daily for 12 days
Daily for 12 days
Effect on Muscle Mass (Quadriceps)
Significant muscle loss observed
Muscle loss reversed
Effect on Fibroadipogenic Progenitors (FAPs)
Significant increase
FAP numbers significantly reduced
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of iP300w in Mice
This protocol is adapted from a published study using iP300w in an FSHD mouse model.
Materials:
iP300w powder
Dimethyl sulfoxide (DMSO), sterile
Phosphate-buffered saline (PBS), sterile
Sterile microcentrifuge tubes
Syringes (1 ml)
Needles (25-27 gauge)
Procedure:
Stock Solution Preparation:
Prepare a 10 mM stock solution of iP300w in DMSO. For example, for iP300w with a molecular weight of 618.55 g/mol , dissolve 6.1855 mg in 1 ml of DMSO.
Store the stock solution at -20°C.
Working Solution Preparation (prepare fresh daily):
On the day of injection, thaw the 10 mM iP300w stock solution.
Calculate the required volume of the stock solution based on the desired final dose and the number of animals. For a 0.3 mg/kg dose in a 25 g mouse, you would need 7.5 µg of iP300w.
Dilute the iP300w stock solution in sterile PBS to the final desired concentration. For example, one study diluted 0.5 µl of a 10 mM stock into 100 µl of PBS for a final dose of 0.3 mg/kg.
Vortex the diluted solution gently to ensure it is well-mixed.
Intraperitoneal Injection:
Properly restrain the mouse.
Locate the injection site in the lower right abdominal quadrant.
Wipe the injection site with an alcohol swab.
Insert a 25-27 gauge needle at a 30-45 degree angle.
Aspirate to check for correct needle placement.
Inject the prepared iP300w solution slowly and steadily.
Withdraw the needle and return the animal to its cage.
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathway Diagrams
Caption: General p300/CBP Signaling Pathway and Point of iP300w Inhibition.
Caption: DUX4-Mediated Pathogenesis in FSHD and Inhibition by iP300w.
Caption: Oncogenic Signaling of CIC-DUX4 and Therapeutic Intervention with iP300w.
A Comparative Guide to p300/CBP Inhibitors: iP300w versus A-485
In the landscape of epigenetic drug discovery, the paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have emerged as critical therapeutic targets. Their role as transcriptional coactivators...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of epigenetic drug discovery, the paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have emerged as critical therapeutic targets. Their role as transcriptional coactivators, regulating gene expression through the acetylation of histones and other proteins, implicates them in a variety of diseases, including cancer.[1] This guide provides a detailed comparison of two prominent catalytic inhibitors of p300/CBP: iP300w and A-485. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action and Target Specificity
Both iP300w and A-485 are potent and selective inhibitors of the catalytic HAT domain of p300 and CBP.[2][3] A-485 has been characterized as an acetyl-CoA competitive inhibitor, and its binding mode within the p300 active site has been elucidated through high-resolution co-crystal structures.[3][4] iP300w, a structurally related spirocyclic compound, also targets the HAT domain and has been suggested to exhibit even greater potency in certain contexts.
The selectivity of these inhibitors is a key attribute. A-485 demonstrates high selectivity for p300/CBP over other HAT family members, including PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2, at concentrations up to 10 µM. It also shows selectivity against a broad panel of non-epigenetic targets. Similarly, iP300w is described as a selective inhibitor, though detailed selectivity profiling against a wide range of kinases and other off-targets is less extensively documented in the readily available literature.
In Vitro and Cellular Potency: A Quantitative Comparison
The following tables summarize the available quantitative data for iP300w and A-485, providing a direct comparison of their potency in biochemical and cellular assays.
Table 1: Biochemical Potency against p300/CBP
Inhibitor
Target
IC50 (nM)
Assay Type
Reference(s)
iP300w
p300
19
Not Specified
p300 (H3K9 ac)
33
HTRF
A-485
p300-BHC
9.8
TR-FRET
CBP-BHC
2.6
TR-FRET
Table 2: Cellular Activity
Inhibitor
Cellular Effect
EC50 (nM)
Cell Line
Assay Type
Reference(s)
iP300w
H3K27ac Inhibition
5
Not Specified
A-485
H3K27ac Inhibition
73
PC-3
High-Content Microscopy
Note: The specific assay conditions and cell lines can influence IC50 and EC50 values, and direct comparison should be made with caution.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the performance data of these inhibitors. Below are descriptions of the key assays cited.
Biochemical Potency Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the in vitro potency of enzyme inhibitors.
Principle: This assay measures the acetylation of a biotinylated histone peptide (e.g., H3 or H4) by the p300 or CBP enzyme. A Europium-labeled anti-acetyl lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity and allowing for FRET to occur. An inhibitor will prevent this acetylation, leading to a decrease in the FRET signal.
General Protocol:
The p300 or CBP enzyme (often a construct containing the bromodomain and HAT domains, BHC) is incubated with the inhibitor at various concentrations.
The histone peptide substrate and acetyl-CoA are added to initiate the enzymatic reaction.
The reaction is stopped, and the detection reagents (Europium-labeled antibody and streptavidin-acceptor) are added.
After an incubation period, the TR-FRET signal is measured.
IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition.
Cellular Histone Acetylation Assays
These assays measure the ability of an inhibitor to modulate histone acetylation within a cellular context.
High-Content Microscopy:
Principle: This imaging-based method quantifies the levels of specific histone acetylation marks (e.g., H3K27ac) in a large population of cells.
General Protocol:
Cells are seeded in multi-well plates and treated with the inhibitor for a specified duration.
Cells are fixed, permeabilized, and stained with a primary antibody specific for the histone mark of interest (e.g., anti-H3K27ac) and a fluorescently labeled secondary antibody.
Nuclei are counterstained with a DNA dye (e.g., DAPI).
Images are acquired using an automated high-content imaging system.
Image analysis software is used to identify individual nuclei and quantify the fluorescence intensity of the histone acetylation mark per nucleus.
EC50 values are determined from the dose-response curve.
Western Blotting:
Principle: This technique is used to detect and quantify the total levels of a specific histone acetylation mark in cell lysates.
General Protocol:
Cells are treated with the inhibitor and then lysed to extract proteins.
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
Proteins are transferred to a membrane, which is then incubated with a primary antibody against the specific histone mark.
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
Band intensities are quantified and normalized to a loading control (e.g., total histone H3).
CETSA is a biophysical method used to confirm that a compound binds to its intended target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A stabilizing ligand will result in a shift of the melting curve to a higher temperature.
General Protocol:
Cells are treated with the inhibitor or a vehicle control.
The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short period.
Cells are lysed, and the soluble fraction of the lysate is separated from the precipitated proteins by centrifugation.
The amount of the soluble target protein (p300 or CBP) in each sample is quantified, typically by western blotting or other immunoassays.
Melting curves are generated by plotting the amount of soluble protein as a function of temperature, and the thermal shift induced by the inhibitor is determined.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the p300/CBP signaling pathway and a typical experimental workflow.
Caption: The p300/CBP signaling pathway and point of inhibition.
Caption: A generalized workflow for characterizing p300/CBP inhibitors.
Conclusion
Both iP300w and A-485 are valuable chemical probes for studying the biological roles of p300/CBP and represent promising starting points for the development of novel therapeutics. A-485 is a well-characterized inhibitor with extensive publicly available data on its selectivity and mechanism of action. iP300w appears to be a highly potent inhibitor, with some data suggesting it may have superior cellular activity compared to A-485 in specific contexts. The choice between these inhibitors will depend on the specific research question, the cellular system being investigated, and the desired balance of potency and well-documented selectivity. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their performance.
Comparative Efficacy of iP300w in the Attenuation of DUX4 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Therapeutic Strategies Targeting DUX4 The aberrant expression of the Double Homeobox 4 (DUX4) transcription factor is the establi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Therapeutic Strategies Targeting DUX4
The aberrant expression of the Double Homeobox 4 (DUX4) transcription factor is the established cause of Facioscapulohumeral Muscular Dystrophy (FSHD). This guide provides a comparative overview of a novel therapeutic agent, iP300w, and its efficacy in modulating DUX4 target genes, benchmarked against other emerging inhibitory compounds.
Mechanism of Action: iP300w and Alternatives
DUX4 initiates a pathogenic cascade by recruiting the histone acetyltransferases p300 and CBP (EP300/CBP) to its target gene loci. This leads to histone H3 hyperacetylation, chromatin relaxation, and subsequent transcription of genes that are normally silenced in muscle tissue, ultimately causing cytotoxicity.[1][2]
iP300w is a spirocyclic inhibitor that specifically targets the histone acetyltransferase (HAT) activity of p300/CBP.[1] By blocking this activity, iP300w effectively reverses the DUX4-mediated hyperacetylation of histone H3, leading to a significant reduction in the expression of DUX4 target genes and protecting cells from DUX4-induced death.[1]
Alternative strategies to counteract DUX4 activity include:
p38 MAPK Inhibitors (e.g., Losmapimod): These compounds aim to suppress the expression of DUX4 itself.[3] Preclinical studies showed that losmapimod could reduce DUX4 expression and its downstream targets. However, a Phase 2b clinical trial (ReDUX4) did not show a significant change in DUX4-driven gene expression in muscle biopsies from participants treated with losmapimod compared to placebo.
BET Bromodomain Inhibitors (e.g., Apabetalone, JQ1): These molecules target Bromodomain and Extra-Terminal (BET) proteins, which are readers of histone acetylation marks and are involved in transcriptional activation. By inhibiting BET proteins, these compounds can reduce the expression of DUX4 and its target genes.
Direct DUX4 Inhibitors (e.g., DX5001): These small molecules are designed to bind directly to the DUX4 protein, inhibiting its activity. DX5001, an analog of the initial hit DX5, has been reported to be 20-30 times more effective in DUX4 inhibition.
Quantitative Comparison of DUX4 Inhibitors
The following table summarizes the available quantitative data on the efficacy of iP300w and its alternatives in modulating DUX4 target gene expression. It is important to note that the experimental conditions (cell types, inhibitor concentrations, and treatment durations) vary across studies, which precludes a direct, definitive comparison of potency.
Inhibitor Class
Compound
Target
Key Quantitative Findings
Cell/Model System
Reference
p300/CBP HAT Inhibitor
iP300w
p300/CBP HAT activity
Reverses overexpression of most DUX4 target genes. Severely diminishes the upregulation of the majority of strongly induced DUX4 target genes.
Engineered cell lines, FSHD myoblasts, FSHD animal model
p38 MAPK Inhibitor
Losmapimod
p38α/β MAPK
Preclinical: Reduces DUX4 expression and target genes in a concentration-dependent manner. Clinical: No significant difference in DUX4-driven gene expression change from baseline vs. placebo.
Inhibited transcription of DUX4 target genes ZSCAN4 and MBD3L2 with IC50 values of 1.2 µM and 0.59 µM, respectively.
Primary human FSHD muscle cells
BET Bromodomain Inhibitor
JQ1
BET bromodomains
More potent than apabetalone in downregulating DUX4 target genes based on IC50 values.
Primary human FSHD muscle cells
Direct DUX4 Inhibitor
DX5001
DUX4 protein
20-30 times more effective than its precursor DX5 (40nM DUX4 inhibition). Reduces DUX4 target genes.
Not specified
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the evaluation of these DUX4 inhibitors.
Cell Viability Assays
Principle: To assess the protective effect of inhibitors against DUX4-induced cytotoxicity.
General Protocol:
Seed DUX4-inducible cells (e.g., HEK293, myoblasts) in 96-well plates.
Pre-treat cells with varying concentrations of the inhibitor for a specified period (e.g., 3 hours).
Induce DUX4 expression (e.g., with doxycycline).
After a defined incubation period (e.g., 24-48 hours), measure cell viability using assays such as:
Trypan Blue Exclusion: Dead cells with compromised membranes take up the dye and are counted.
ATP-based assays (e.g., CellTiter-Glo): Measures ATP content as an indicator of metabolically active cells.
Caspase Activity Assays (e.g., Caspase-Glo 3/7): Measures the activity of executioner caspases involved in apoptosis.
Gene Expression Analysis (RNA-Sequencing and RT-qPCR)
Principle: To quantify the expression levels of DUX4 and its target genes upon inhibitor treatment.
RNA-Sequencing Protocol Outline:
Culture and treat cells with the inhibitor and induce DUX4 expression.
A Comparative Guide to iP300w and Other Histone Acetyltransferase Inhibitors
In the landscape of epigenetic research and therapeutic development, histone acetyltransferase (HAT) inhibitors are pivotal tools for dissecting cellular processes and combating diseases like cancer. This guide provides...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of epigenetic research and therapeutic development, histone acetyltransferase (HAT) inhibitors are pivotal tools for dissecting cellular processes and combating diseases like cancer. This guide provides a detailed comparison of iP300w, a potent and selective p300/CBP inhibitor, with other notable HAT inhibitors, A-485 and C646. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Introduction to p300/CBP Inhibition
The paralogous histone acetyltransferases p300 (E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-activators. They play a central role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure accessible to transcription machinery. Dysregulation of p300/CBP activity is implicated in various cancers, making them attractive targets for therapeutic intervention.
iP300w is a novel spirocyclic EP300/CBP inhibitor that has demonstrated significant advantages over many previously described HAT inhibitors. It belongs to the same chemical series as A-485 but exhibits greater potency. In contrast, C646 represents an earlier generation of HAT inhibitors and is now known to be a non-selective assay interference compound with high thiol reactivity, making it unsuitable for many experimental applications.[1]
Comparative Performance of HAT Inhibitors
The efficacy of a HAT inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target enzyme over other related proteins.
Potency and Selectivity
iP300w has emerged as a highly potent inhibitor of p300/CBP. A mixture of its diastereomers displayed an IC50 of 33 nM against p300-mediated H3K9 acetylation in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] Another source reports an IC50 of 19 nM for p300. In a comparative study, iP300w (IC50 = 15.8 nM) was found to be more potent than A-485 (IC50 = 44.8 nM) at near-physiological acetyl-CoA concentrations.[2] Furthermore, iP300w is reported to be active at 100-fold lower concentrations than related stereoisomers or A-485 in certain cellular contexts.
A-485 is also a potent and selective inhibitor of p300/CBP, with reported IC50 values of 9.8 nM for p300 and 2.6 nM for CBP.[3] It demonstrates over 1000-fold selectivity against other closely related HATs.
C646 is a significantly less potent and selective inhibitor compared to iP300w and A-485. It has a reported Ki of 400 nM and an IC50 of 1.6 µM for p300. Its utility is limited by off-target effects and instability in cellular assays.
Inhibitor
Target
IC50 / Ki
Selectivity
Reference
iP300w
p300
15.8 nM
Highly selective for p300/CBP
p300 (H3K9Ac)
33 nM
A-485
p300
9.8 nM
>1000-fold vs. other HATs
CBP
2.6 nM
p300
44.8 nM
C646
p300
1.6 µM (IC50)
Less selective, off-target effects
p300
400 nM (Ki)
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
p300/CBP Signaling Pathway Inhibition
Western Blot Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HAT inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p300 Inhibition
This assay is commonly used to determine the IC50 of HAT inhibitors in a high-throughput format.
Materials:
Recombinant p300 enzyme
Histone H3 peptide substrate
Acetyl-CoA
HTRF detection reagents (e.g., anti-acetylated lysine antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore)
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
Test compounds (iP300w, A-485, etc.) dissolved in DMSO
384-well low-volume plates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the test compounds to the assay buffer.
Add the p300 enzyme and the histone H3 peptide substrate to each well and incubate for 15 minutes at room temperature.
Initiate the reaction by adding Acetyl-CoA and incubate for 1 hour at 30°C.
Stop the reaction by adding the HTRF detection reagents.
Incubate for 1 hour at room temperature to allow for signal development.
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This method is used to assess the effect of HAT inhibitors on global histone acetylation levels in cells.
Materials:
Cells treated with HAT inhibitors or vehicle control
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Lyse the treated cells and quantify the protein concentration.
Denature the protein lysates by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve low molecular weight histones.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, to assess the cytotoxic effects of HAT inhibitors.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 48-72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
iP300w represents a significant advancement in the development of selective and potent p300/CBP inhibitors. Its superior potency compared to A-485 and its high selectivity make it a valuable tool for studying the roles of p300/CBP in health and disease. In contrast, older inhibitors like C646 should be used with caution due to their lack of specificity and potential for off-target effects. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and compare the efficacy of these and other HAT inhibitors in their specific research contexts. As the field of epigenetics continues to evolve, the development and rigorous characterization of chemical probes like iP300w will be essential for translating our understanding of histone modifications into novel therapeutic strategies.
A Comparative Analysis of iP300w Stereoisomers: Potency and Therapeutic Potential in Epigenetic Regulation
For Immediate Publication This guide presents a detailed comparative analysis of the p300/CBP histone acetyltransferase (HAT) inhibitor iP300w and its stereoisomers. Developed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Publication
This guide presents a detailed comparative analysis of the p300/CBP histone acetyltransferase (HAT) inhibitor iP300w and its stereoisomers. Developed for researchers, scientists, and drug development professionals, this document provides an objective comparison of their biochemical and cellular activities, supported by experimental data. The information compiled herein is intended to guide future research and development of targeted epigenetic therapies.
iP300w has emerged as a potent and selective inhibitor of the paralogous transcriptional co-activators p300 and CBP, which are crucial regulators of gene expression through histone and non-histone protein acetylation.[1][2][3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them significant therapeutic targets.[5] iP300w has shown particular promise in preclinical models of facioscapulohumeral muscular dystrophy (FSHD) and CIC-DUX4 sarcoma by reversing the downstream effects of the DUX4 transcription factor. This guide delves into the stereochemical nuances that dictate the compound's high potency and therapeutic efficacy.
Biochemical and Cellular Activity Comparison
The inhibitory activity of iP300w and its related compounds is highly dependent on their stereochemistry. The synthesis of iP300w yields multiple stereoisomers, with the "w" isomer demonstrating significantly higher potency. This section provides a quantitative comparison of iP300w with its less active stereoisomer (Comp 13), a structurally related compound (A-485), and its inactive stereoisomer (iP300v).
Compound
Target
Assay Type
IC50 (nM)
Cell Line
Notes
iP300w
p300/CBP
Biochemical HAT Assay
15.8
-
Assayed at 50 nM acetyl-CoA.
A-485
p300/CBP
Biochemical HAT Assay
44.8
-
Assayed at 50 nM acetyl-CoA.
CPI-1612
p300/CBP
Biochemical HAT Assay
10.7
-
A structurally distinct p300/CBP inhibitor, included for comparison.
iP300w
p300
HTRF Assay (H3K9ac)
33
-
-
iP300w
p300
-
19
-
-
iP300w
-
Cell Viability
0.003 µM (at 48h)
NCC-CDS-X1
Significant decrease in viability at the lowest concentration tested.
Comp 13
-
Cell Viability
> 3.0 µM (at 48h)
NCC-CDS-X1
Showed activity only at the highest concentrations at 48h.
A-485
-
Cell Viability
> 3.0 µM (at 48h)
NCC-CDS-X1
Showed activity only at the highest concentrations at 48h.
iP300w
-
Cell Viability
IC50 ~0.01 µM (at 96h)
NCC-CDS-X1
Estimated from graphical data.
Comp 13
-
Cell Viability
IC50 ~1 µM (at 96h)
NCC-CDS-X1
Estimated from graphical data.
A-485
-
Cell Viability
IC50 ~1 µM (at 96h)
NCC-CDS-X1
Estimated from graphical data.
iP300v
p300/CBP
-
-
-
Serves as a negative control.
Note: IC50 values can vary based on assay conditions, such as acetyl-CoA concentration.
The data clearly indicates that iP300w is substantially more potent than its stereoisomer "Comp 13" and the related compound A-485 in both biochemical and cell-based assays. In CIC-DUX4 sarcoma cells, iP300w is active at concentrations over 100-fold lower than these related compounds. The stereoisomer iP300v is utilized as an inactive control for experiments.
Signaling Pathway and Mechanism of Action
iP300w exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. In pathologies like FSHD and CIC-DUX4 sarcoma, the transcription factor DUX4 (or a CIC-DUX4 fusion protein) recruits p300/CBP to chromatin. This leads to hyperacetylation of histones, particularly H3K27, which in turn drives the expression of DUX4 target genes, ultimately leading to cellular toxicity and disease progression. iP300w directly counteracts this by blocking the catalytic activity of p300/CBP, thus preventing histone hyperacetylation and suppressing the pathogenic gene expression program.
Caption: Mechanism of action of iP300w in DUX4-driven pathologies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of iP300w and its stereoisomers.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is indicative of metabolically active cells.
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of the test compounds (iP300w, stereoisomers, etc.) for the desired time period (e.g., 48 or 96 hours). Include a vehicle-only control.
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Record the luminescence using a luminometer. The signal is proportional to the number of viable cells.
Western Blot for Histone Acetylation
This technique is used to detect changes in the levels of specific histone modifications, such as H3K27ac, following treatment with p300/CBP inhibitors.
Cell Lysis and Protein Extraction: Treat cells with the inhibitors for the desired time. Harvest the cells and lyse them using RIPA buffer supplemented with protease and deacetylase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them by size on a high-percentage (e.g., 15%) polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C. A loading control antibody (e.g., anti-total Histone H3) should also be used.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR) for DUX4 Target Gene Expression
RT-qPCR is used to measure the changes in mRNA levels of DUX4 target genes upon inhibitor treatment.
RNA Extraction: Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol).
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for DUX4 target genes (e.g., ZSCAN4, MBD3L2), and a SYBR Green or TaqMan-based master mix.
Data Analysis: Run the reaction in a real-time PCR cycler. Quantify the relative expression of the target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, RPL13A).
Independent Verification of iP300w's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the p300/CBP inhibitor iP300w with other commercially available alternatives. The included experimental data,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p300/CBP inhibitor iP300w with other commercially available alternatives. The included experimental data, summarized in a clear tabular format, and detailed methodologies for key experiments are intended to assist researchers in independently verifying the IC50 values and understanding the broader context of p300/CBP inhibition.
Comparative Analysis of p300/CBP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for iP300w and a selection of alternative p300/CBP inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of p300 or CBP by 50% in various in vitro assays.
Accurate determination of IC50 values is crucial for the comparative assessment of enzyme inhibitors. Below are detailed methodologies for common assays used to quantify the activity of p300/CBP histone acetyltransferases (HATs).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Histone Acetylation
This assay is a common method for measuring the acetylation of a specific histone residue.
Principle:
The HTRF assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665 or d2). In this context, a biotinylated histone peptide substrate is used. Upon acetylation by p300/CBP, an antibody specific to the acetylated lysine residue, labeled with the donor fluorophore, binds to the peptide. Streptavidin conjugated to the acceptor fluorophore then binds to the biotinylated peptide, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the acceptor signal is proportional to the level of histone acetylation.
Workflow:
HTRF Assay Workflow
Detailed Steps:
Reagent Preparation: Prepare solutions of the biotinylated histone H3 peptide substrate, recombinant p300 or CBP enzyme, Acetyl-CoA, and the test inhibitor (iP300w or alternatives) at various concentrations in the assay buffer.
Enzymatic Reaction: In a 384-well plate, add the histone peptide, p300/CBP enzyme, and the test inhibitor. Initiate the reaction by adding Acetyl-CoA. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection: Stop the enzymatic reaction and add the HTRF detection reagents, which include the Europium cryptate-labeled anti-acetyl-lysine antibody and streptavidin-XL665.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Principle:
The AlphaLISA technology is a bead-based immunoassay that does not require washing steps. For a p300/CBP HAT assay, a biotinylated histone peptide substrate is captured by streptavidin-coated Donor beads. An antibody specific to the acetylated lysine residue is used, which is recognized by an anti-species-specific antibody conjugated to Acceptor beads. When the histone peptide is acetylated by p300/CBP, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the level of histone acetylation.
Workflow:
AlphaLISA Assay Workflow
Detailed Steps:
Enzymatic Reaction: Similar to the HTRF assay, combine the biotinylated histone peptide, p300/CBP enzyme, Acetyl-CoA, and varying concentrations of the inhibitor in a 384-well plate and incubate.
Addition of Acceptor Beads and Antibody: Add the AlphaLISA Acceptor beads conjugated with the anti-species antibody and the primary antibody specific for the acetylated histone. Incubate to allow for binding.
Addition of Donor Beads: Add the Streptavidin-coated Donor beads. Incubate in the dark to allow the beads to come into proximity.
Signal Reading: Read the plate on a microplate reader capable of AlphaLISA detection.
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
p300/CBP Signaling Pathway
The p300/CBP proteins are crucial transcriptional co-activators that play a central role in regulating gene expression. Their primary mechanism of action involves their intrinsic histone acetyltransferase (HAT) activity.
Mechanism of Action:
Recruitment: p300/CBP are recruited to specific gene promoters and enhancers by DNA-binding transcription factors.
Histone Acetylation: Once recruited, the HAT domain of p300/CBP catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues on the N-terminal tails of histone proteins (primarily H3 and H4).
Chromatin Remodeling: The acetylation of histones neutralizes their positive charge, which weakens the interaction between the histones and the negatively charged DNA. This leads to a more relaxed chromatin structure, often referred to as "euchromatin."
Transcriptional Activation: The open chromatin conformation allows the transcriptional machinery, including RNA polymerase II and other transcription factors, to access the DNA and initiate gene transcription.
Inhibitors like iP300w block the HAT activity of p300/CBP, thereby preventing histone acetylation. This leads to the maintenance of a condensed chromatin state (heterochromatin), which represses the transcription of target genes.
iP300w: A Sharper Tool for Targeting p300/CBP Histone Acetyltransferases
A Comparative Analysis of the Specificity and Performance of iP300w Against Other HAT Inhibitors In the landscape of epigenetic research and drug development, the selective inhibition of histone acetyltransferases (HATs)...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Analysis of the Specificity and Performance of iP300w Against Other HAT Inhibitors
In the landscape of epigenetic research and drug development, the selective inhibition of histone acetyltransferases (HATs) presents a promising therapeutic strategy for a variety of diseases, including cancer. Among the most studied HATs are the highly homologous proteins p300 and CREB-binding protein (CBP), which act as critical transcriptional co-activators. The development of potent and specific inhibitors for p300/CBP is paramount to advancing our understanding of their roles in pathology and for developing novel therapeutics. This guide provides a detailed comparison of the specificity and performance of iP300w, a potent p300/CBP inhibitor, with other widely used HAT inhibitors, supported by experimental data.
Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a HAT inhibitor is fundamentally determined by its potency towards its target enzyme and its selectivity against other related enzymes. A comparative analysis of iP300w with other notable p300/CBP inhibitors, such as A-485 and C646, reveals significant differences in their biochemical potency.
Recent studies have established the following hierarchy of biochemical inhibitor potency against p300/CBP: A-485 < iP300w < CPI-1612.[1] This indicates that iP300w is more potent than A-485 in biochemical assays.[1] The cellular activity of these inhibitors in modulating histone acetylation and affecting cell growth closely mirrors their biochemical potency, suggesting on-target effects.[1]
Described as a potent and selective inhibitor of p300/CBP.[2]
A-485
p300/CBP
44.8
Does not inhibit other HAT family members such as PCAF, GCN5, and Tip60.
C646
p300/CBP
~400
Lacks potency and selectivity compared to newer generation inhibitors.
CPI-1612
p300/CBP
10.7
A highly potent p300/CBP inhibitor.
Table 1. Comparison of Biochemical Potency and Selectivity of HAT Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.
Experimental Protocols for Assessing HAT Inhibitor Specificity
The determination of a HAT inhibitor's specificity is crucial for its validation as a reliable research tool or therapeutic candidate. A combination of in vitro biochemical assays and cell-based assays is typically employed.
In Vitro HAT Inhibition Assay (IC50 Determination)
This assay directly measures the enzymatic activity of a purified HAT enzyme in the presence of an inhibitor to determine its IC50 value.
Materials:
Purified recombinant HAT enzyme (e.g., p300, PCAF, GCN5)
Histone substrate (e.g., Histone H3 peptide)
Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled or fluorescently tagged
HAT inhibitor (e.g., iP300w)
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
Detection reagent (e.g., scintillation fluid for radiolabeled assays, or specific antibody for ELISA-based assays)
Procedure:
Prepare a reaction mixture containing the assay buffer, purified HAT enzyme, and histone substrate.
Add varying concentrations of the HAT inhibitor to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding Acetyl-CoA.
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
Stop the reaction.
Quantify the amount of acetylated histone product. This can be done using various methods, such as filter-binding assays with radiolabeled Acetyl-CoA or ELISA-based methods with antibodies specific to the acetylated histone mark.
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Cellular Histone Acetylation Assay
This assay measures the ability of an inhibitor to modulate histone acetylation levels within a cellular context.
Materials:
Cell line of interest
Cell culture medium and reagents
HAT inhibitor
Lysis buffer
Primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-H3K27) and total histone (for normalization)
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for flow cytometry)
Detection reagents
Procedure (Western Blotting):
Culture cells to the desired confluency.
Treat the cells with varying concentrations of the HAT inhibitor for a specific duration.
Harvest the cells and prepare whole-cell lysates.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with a primary antibody specific for the histone acetylation mark of interest.
Probe a parallel membrane or strip and re-probe the same membrane with an antibody against the total histone as a loading control.
Incubate with the appropriate secondary antibody.
Detect the signal and quantify the band intensities to determine the relative change in histone acetylation.
Signaling Pathways and Experimental Workflows
The inhibitory action of iP300w on p300/CBP has significant implications for various signaling pathways that are crucial in cancer and inflammatory diseases.
p300/CBP in Transcriptional Activation
p300 and CBP act as scaffolds, bringing together transcription factors and the basal transcriptional machinery, while their HAT activity acetylates histones to create a more open chromatin structure, facilitating gene expression.
Reversing Histone H3 Hyperacetylation: A Comparative Guide to the Efficacy of iP300w
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of iP300w's ability to reverse histone H3 hyperacetylation, with supporting experimental data and methodolog...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of iP300w's ability to reverse histone H3 hyperacetylation, with supporting experimental data and methodologies. We objectively assess its performance against other alternatives, offering a clear perspective for your research and development endeavors.
Histone acetylation is a critical epigenetic modification pivotal in regulating gene expression. The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) dictates the acetylation status of histones, thereby influencing chromatin structure and accessibility for transcription.[1][2][3] Hyperacetylation of histone H3, often associated with transcriptional activation, can be dysregulated in various diseases. This guide focuses on validating the reversal of this epigenetic mark by iP300w, a potent and selective inhibitor of the p300/CBP histone acetyltransferases.[4][5]
Performance Comparison of p300/CBP Inhibitors
iP300w has demonstrated significant efficacy in reversing histone H3 hyperacetylation, particularly in models of facioscapulohumeral muscular dystrophy (FSHD) where the aberrant expression of the DUX4 transcription factor drives p300/CBP-mediated hyperacetylation. The following table summarizes the performance of iP300w in comparison to other known p300/CBP inhibitors, A-485 and C646.
Inhibitor
Target(s)
Potency (IC50)
Observed Effect on Histone H3 Acetylation
Key Findings & Limitations
iP300w
p300/CBP
p300: 19 nM, 33 nM
Effectively reverses DUX4-induced global hyperacetylation of H3K27ac and H3K18ac. Also reduces basal levels of H3 acetylation.
A spirocyclic EP300/CBP inhibitor that demonstrates potent activity in cellular and in vivo models of FSHD. It blocks DUX4-mediated transcription and cytotoxicity. Quantitative densitometry data from primary studies is not available.
A-485
p300/CBP
p300: 9.8 nM; CBP: 2.6 nM
Reduces global levels of H3K27ac and H3K18ac.
A potent and selective p300/CBP inhibitor. While it effectively reduces histone acetylation, direct comparative studies with iP300w in the context of DUX4-induced hyperacetylation are limited.
C646
p300/CBP
p300: 400 nM (Ki)
Reduces levels of H3K9ac, H3K18ac, and H3K27ac in various cell lines.
A widely used p300/CBP inhibitor, but it is less potent than iP300w and A-485. Some studies suggest it may have off-target effects.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of iP300w, it is crucial to visualize the signaling pathway leading to histone H3 hyperacetylation and the experimental workflow used to validate its reversal.
Caption: DUX4-p300/CBP signaling pathway and the inhibitory action of iP300w.
The experimental validation of iP300w's activity typically follows a workflow involving cell culture, induction of histone hyperacetylation, treatment with the inhibitor, and subsequent analysis of histone modifications.
Caption: Experimental workflow for validating the reversal of histone H3 hyperacetylation.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. The following are key experimental protocols used in the validation of iP300w.
Cell Culture and DUX4 Induction
Cell Line: LHCN-M2 human myoblasts with a doxycycline-inducible DUX4 transgene (LHCN-M2-iDUX4) are commonly used.
Culture Medium: Cells are maintained in a suitable growth medium, such as a 3:1 mixture of DMEM and Medium 199, supplemented with 15% fetal bovine serum (FBS), and a cocktail of growth factors including dexamethasone, human insulin, human basic fibroblast growth factor (bFGF), and human epidermal growth factor (EGF).
Induction of DUX4 Expression: To induce histone H3 hyperacetylation, DUX4 expression is triggered by adding doxycycline to the culture medium at a concentration of 20-200 ng/mL for 12-24 hours.
iP300w Treatment
Stock Solution: A stock solution of iP300w is prepared in dimethyl sulfoxide (DMSO).
Treatment: Following DUX4 induction, cells are treated with iP300w at a final concentration typically ranging from 0.1 µM to 1 µM for a specified duration, such as 12 hours. A vehicle control (DMSO) is run in parallel.
Western Blot for Histone H3 Acetylation
Histone Extraction: Histones are extracted from harvested cells using an acid extraction method.
Wash the cell pellet with ice-cold PBS containing 5 mM sodium butyrate (an HDAC inhibitor).
Lyse the cells in a Triton extraction buffer.
Isolate the nuclei by centrifugation.
Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C.
Clarify the extract by centrifugation and neutralize the supernatant.
Protein Quantification: The protein concentration of the histone extracts is determined using a Bradford assay.
SDS-PAGE and Transfer:
Equal amounts of histone extracts (typically 10-20 µg) are resolved on a 15% SDS-polyacrylamide gel.
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting:
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
The membrane is incubated overnight at 4°C with primary antibodies specific for acetylated histone H3 at lysine 27 (α-H3K27ac) and lysine 18 (α-H3K18ac). An antibody against total histone H3 (α-H3) is used as a loading control.
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
Quantitative Analysis: The band intensities are quantified using densitometry software. The levels of acetylated H3 are normalized to the total H3 levels.
Conclusion
The available evidence strongly supports the efficacy of iP300w in reversing histone H3 hyperacetylation, particularly in the context of DUX4-driven pathology. Its high potency and specificity for p300/CBP make it a valuable tool for research into epigenetic regulation and a promising candidate for therapeutic development. While direct quantitative comparisons with other inhibitors in the same model system are limited, the existing data positions iP300w as a superior agent for inhibiting p300/CBP-mediated histone hyperacetylation. The detailed protocols provided in this guide should enable researchers to further validate and expand upon these important findings.
Navigating the Disposal of iP300w: A Guide to Safe and Compliant Practices
For researchers and scientists utilizing iP300w, a potent p300/CBP inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructio...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and scientists utilizing iP300w, a potent p300/CBP inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for iP300w are not publicly available from manufacturers, this guide provides a framework for its safe handling and disposal based on general best practices for laboratory chemical waste. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Information
iP300w is a chemical compound intended for laboratory research use only. It is shipped as a non-hazardous chemical under ambient temperatures.[1] However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and lab coats, should be worn during handling.
Chemical and Physical Properties
Understanding the properties of iP300w is the first step in assessing its potential hazards and determining the appropriate disposal route.
Proper preparation of stock solutions is crucial for experimental accuracy and safety. Once prepared, it is recommended to store solutions in separate packages to avoid degradation from repeated freezing and thawing. To enhance solubility, warming the tube to 37°C and using an ultrasonic bath may be effective.
Storage of Stock Solutions:
-80°C: Use within 6 months.
-20°C: Use within 1 month.
Disposal Workflow
The following diagram outlines the logical steps to ensure the safe and compliant disposal of iP300w and its associated waste.
iP300w Disposal Decision Workflow
Procedural Guidance for Disposal
In the absence of a specific Safety Data Sheet (SDS) entry for disposal, the following general procedures for chemical waste should be followed, always under the guidance of your institution's Environmental Health and Safety (EHS) department.
Consult Your EHS Office: This is the most critical step. Your institution's EHS department will provide specific procedures that comply with federal, state, and local regulations.
Waste Characterization: Determine the nature of the waste.
Solid Waste: This includes unused iP300w powder, contaminated vials, pipette tips, and gloves.
Liquid Waste: This includes stock solutions of iP300w in solvents like DMSO.
Segregation and Containerization:
Do not mix iP300w waste with other chemical waste unless approved by your EHS office.
Use designated, properly labeled, and sealed waste containers. For liquid waste, ensure the container is chemically compatible with the solvent used (e.g., DMSO).
Labeling: All waste containers must be clearly labeled with the full chemical name ("iP300w"), concentration, solvent, and the date of accumulation.
Storage and Pickup: Store the sealed waste containers in a designated and secure area until they are collected by your institution's hazardous waste management service.
By following these guidelines and prioritizing consultation with your local safety officials, you can ensure the disposal of iP300w is handled in a manner that is safe for laboratory personnel and the environment.